molecular formula C15H22O3 B12430801 Epoxyparvinolide

Epoxyparvinolide

Cat. No.: B12430801
M. Wt: 250.33 g/mol
InChI Key: RJLKXMONMKZDGP-AKUZOMFGSA-N
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Description

Epoxyparvinolide is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one

InChI

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11?,12+,15?/m1/s1

InChI Key

RJLKXMONMKZDGP-AKUZOMFGSA-N

Isomeric SMILES

CC1([C@@H]2CCC3(C(O3)CCC(=C)[C@@H]2OC1=O)C)C

Canonical SMILES

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C

Origin of Product

United States

Foundational & Exploratory

Isolating Epoxyparvinolide from Pogostemon parviflorus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide (B1180284), a sesquiterpenoid with the molecular formula C₁₅H₂₂O₃, has been identified as a natural product derivable from the herbaceous plant Pogostemon parviflorus. This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of this compound, based on established phytochemical techniques for separating structurally related compounds from the Pogostemon genus. Due to the absence of a detailed, publicly available protocol specific to this compound, this document synthesizes information from analogous isolation procedures for other terpenoids from this plant family. It is intended to serve as a foundational resource for researchers embarking on the extraction and characterization of this compound. This guide includes detailed experimental protocols, data presentation tables for phytochemical screening, and workflow visualizations to facilitate experimental design and execution.

Introduction

Pogostemon parviflorus Benth, a member of the Lamiaceae family, is an aromatic plant native to regions of India, Southern China, and Indo-China.[1] Traditional medicine has utilized this plant for its antiseptic properties, treating ailments such as enteritis and eczema.[2] Modern phytochemical investigations have revealed that the leaves of P. parviflorus contain a variety of secondary metabolites, including saponins, reducing sugars, tannins, phenols, proteins, and triterpenes.[2][3][4] The presence of these compounds, particularly terpenoids, is believed to contribute to the plant's observed antidermatophytic and antifungal activities.

This compound (CAS No. 102227-61-2) is a sesquiterpenoid reported to be isolated from P. parviflorus. While commercially available, the primary scientific literature detailing its specific isolation and characterization from this plant is not readily accessible. This guide, therefore, outlines a robust, generalized methodology for its isolation, leveraging established protocols for similar compounds from the Pogostemon genus.

Phytochemical Profile of Pogostemon parviflorus

Preliminary analysis of crude extracts from P. parviflorus is a critical first step in the isolation process. The table below summarizes the classes of compounds identified in its extracts through various screening methods.

Phytochemical ClassPresence in P. parviflorus Leaf ExtractsRepresentative Analytical MethodsReference(s)
Terpenoids Present (Triterpenes and Sesquiterpenes)TLC, HPTLC, GC-MS
Phenols PresentColorimetric Assays (e.g., Folin-Ciocalteu)
Tannins PresentFerric Chloride Test
Saponins PresentFroth Test
Reducing Sugars PresentBenedict's Test
Proteins PresentBiuret Test
Flavonoids AbsentAlkaline Reagent Test, Lead Acetate (B1210297) Test
Alkaloids AbsentDragendorff's Test, Mayer's Test
Glycosides AbsentLegal's Test, Borntrager’s Test
Anthraquinones AbsentBorntrager’s Test

Proposed Isolation and Purification Protocol

The following protocol is a recommended starting point for the isolation of this compound. Optimization of solvent systems and chromatographic conditions will be necessary based on experimental results.

Plant Material Collection and Preparation
  • Collection: Collect healthy, disease-free leaves of Pogostemon parviflorus. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Shade-dry the leaves to prevent the decomposition of chemical constituents.

  • Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder and store in an airtight container away from light and moisture.

Extraction

The choice of extraction solvent is critical for selectively isolating sesquiterpenoids. A sequential extraction with solvents of increasing polarity is recommended to partition the compounds based on their solubility.

  • Defatting: Macerate the powdered leaf material (e.g., 500 g) with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours at room temperature. This step removes fats, waxes, and less polar compounds. Repeat this process 2-3 times.

  • Primary Extraction: Air-dry the defatted plant material. Subsequently, perform an exhaustive extraction using a solvent of medium polarity, such as ethyl acetate or dichloromethane (B109758), in a Soxhlet apparatus for 48-72 hours. These solvents are effective for extracting sesquiterpenoids.

  • Concentration: Concentrate the resulting ethyl acetate or dichloromethane extract in vacuo using a rotary evaporator at a temperature below 45°C to obtain a crude gummy residue.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Step 1: Initial Fractionation using Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect fractions of equal volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

Step 2: Purification of Fractions by Preparative TLC or Flash Chromatography

  • TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Pooling: Combine fractions with similar TLC profiles that show spots indicative of sesquiterpenoids.

  • Further Purification: Subject the pooled, enriched fractions to further purification using either preparative TLC or a flash chromatography system with a finer mesh silica gel for higher resolution.

Step 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

  • Technique: Reverse-phase HPLC is often suitable for the final purification of moderately polar compounds like sesquiterpenoids.

  • Column: A C18 column is recommended.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

  • Detection: A UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Isolation: Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Structure Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HRESIMS).

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, epoxide).

Visualizing the Workflow and Relationships

Experimental Workflow for Isolation

The following diagram illustrates the proposed multi-step process for isolating this compound.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis Collection Collection of Pogostemon parviflorus leaves Drying Shade Drying Collection->Drying Grinding Grinding to Fine Powder Drying->Grinding Defatting Defatting with n-Hexane Grinding->Defatting Powdered Material Extraction Soxhlet Extraction (Ethyl Acetate) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom Crude Extract TLC TLC Analysis & Fraction Pooling ColumnChrom->TLC FlashChrom Preparative TLC / Flash Chromatography TLC->FlashChrom HPLC Reverse-Phase HPLC FlashChrom->HPLC Structure Structure Elucidation (NMR, MS, IR) HPLC->Structure Pure this compound

Caption: Proposed workflow for the isolation of this compound.

Logic of Sequential Solvent Extraction

This diagram shows the logical separation of phytochemicals based on solvent polarity.

G PlantMaterial Pogostemon parviflorus Powder Hexane Ethyl Acetate Methanol HexaneExtract Hexane Extract (Lipids, Waxes, Non-polar compounds) PlantMaterial:h->HexaneExtract EtOAcExtract Ethyl Acetate Extract (Sesquiterpenoids, some Diterpenoids, Flavonoids) PlantMaterial:e->EtOAcExtract MeOHExtract Methanol Extract (Polar Glycosides, Phenolic Acids) PlantMaterial:m->MeOHExtract Residue Marc (Cellulose, etc.)

References

The Structure Elucidation of Integrasone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of Integrasone, a novel fungal polyketide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a comprehensive resource, outlining the experimental protocols and presenting the quantitative data integral to the determination of its unique bicyclic dihydroxy epoxide lactone structure.

Introduction

Integrasone is a natural product isolated from an unidentified sterile mycelium (MF6836). Its discovery was part of a screening effort for inhibitors of HIV-1 integrase, a critical enzyme for the replication of the HIV virus. The elucidation of its complex structure was accomplished through a combination of modern spectroscopic techniques, primarily high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy. This guide will walk through the methodologies and data that were pivotal in piecing together the molecular architecture of Integrasone.

Experimental Protocols

Isolation of Integrasone

The production and isolation of Integrasone followed a multi-step process involving solid-state fermentation and chromatographic purification.

  • Fermentation: The fungus (MF6836) was cultured on a vermiculite-based solid medium (AD2).

  • Extraction: The sterile mycelial growth was extracted with methyl ethyl ketone (MEK). The extract was then concentrated under reduced pressure and lyophilized.

  • Initial Chromatography: The dried extract was dissolved in methanol (B129727) and subjected to gel permeation chromatography on a Sephadex LH-20 column, with methanol as the eluent.

  • Final Purification: The active fractions from the Sephadex column were pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield Integrasone as an amorphous powder[1].

NMR Spectroscopy

All NMR spectra were acquired on a Varian Inova 500 MHz instrument. The instrument operated at 500 MHz for ¹H nuclei and 125 MHz for ¹³C nuclei[1]. The resulting data from 1D (¹H and ¹³C) and 2D NMR experiments were used to establish the carbon framework and proton connectivities.

Mass Spectrometry

High-resolution mass spectral analyses were conducted on a Thermo Quest FTMS (Fourier Transform Mass Spectrometry) instrument using electrospray ionization (ESI)[1]. This technique was crucial for determining the precise molecular formula of Integrasone. Low-resolution LC-MS was performed on a Thermo Quest LCQ instrument, also using ESI or Atmospheric Pressure Chemical Ionization (APCI)[1].

Data Presentation and Interpretation

Mass Spectrometry Data

High-resolution ESI-FTMS analysis of Integrasone provided a protonated molecule [M+H]⁺ at m/z 269.1394. This corresponded to a calculated molecular formula of C₁₄H₂₀O₅ (calculated for C₁₄H₂₀O₅+H: 269.1389), indicating five degrees of unsaturation[1].

Ion Measured m/z Calculated m/z Molecular Formula
[M+H]⁺269.1394269.1389C₁₄H₂₁O₅
[M-H₂O+H]⁺251--
[M-2H₂O+H]⁺233--

Table 1: Mass Spectrometry Data for Integrasone

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were fundamental in assembling the structure of Integrasone. The chemical shifts, multiplicities, and coupling constants provided the necessary information to determine the connectivity of the atoms.

Position δC (ppm) δH (ppm), mult. (J in Hz)
1174.5-
3100.96.08, d (3.0)
470.84.60, dt (3.0, 1.0)
558.73.74, br t (3.0)
660.83.55, dd (4.0, 1.5)
771.84.14, br s
8134.8-
9130.45.08, m
1027.92.16, m; 1.65, m
1131.81.45-1.28, m
1222.81.45-1.28, m
1325.81.45-1.28, m
1414.20.91, t (6.5)

Table 2: ¹H and ¹³C NMR Data for Integrasone (in CD₃OD)

Structure Elucidation Workflow and Diagrams

The following diagrams illustrate the logical workflow of the structure elucidation process and the key structural features of Integrasone.

experimental_workflow A Fungal Fermentation (MF6836 on AD2 medium) B Extraction (Methyl Ethyl Ketone) A->B C Gel Permeation Chromatography (Sephadex LH-20) B->C D Reversed-Phase HPLC C->D E Pure Integrasone D->E F Spectroscopic Analysis E->F NMR (1D & 2D) MS (HR-ESIFTMS) G Structure Elucidation F->G Data Interpretation structure_elucidation_logic ms HR-ESIFTMS (m/z 269.1394) formula Molecular Formula (C14H20O5) ms->formula assembly Fragment Assembly formula->assembly nmr_1d 1D NMR (1H, 13C) - Atom inventory - Functional groups nmr_1d->assembly nmr_2d 2D NMR (COSY, HMBC, etc.) - H-H connectivities - C-H long-range correlations nmr_2d->assembly structure Planar Structure of Integrasone assembly->structure stereo Stereochemical Analysis (NOESY, MTPA esters) structure->stereo final_structure Absolute Stereostructure of Integrasone stereo->final_structure

References

A Proposed Biosynthetic Pathway and Research Roadmap for Epoxyparvinolide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide, a sesquiterpenoid lactone with the molecular formula C15H22O3, presents a chemical scaffold of interest for potential pharmaceutical applications. Despite its discovery, the biosynthetic pathway leading to its formation in plants remains unelucidated. This technical guide outlines a proposed biosynthetic pathway for this compound, drawing upon established principles of terpenoid biosynthesis in plants. We present a hypothetical multi-step enzymatic cascade, identify putative enzyme classes responsible for key transformations, and provide detailed experimental protocols for the validation of this pathway. This document is intended to serve as a foundational roadmap for researchers seeking to unravel the genetic and biochemical origins of this compound, thereby enabling its potential biotechnological production and derivatization.

Introduction: The Case for Elucidating this compound Biosynthesis

Natural products continue to be a vital source of inspiration for drug discovery. Terpenoids, in particular, represent a vast and structurally diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a sesquiterpenoid lactone, belongs to this promising group of compounds. Understanding its biosynthesis is paramount for several reasons:

  • Sustainable Production: Elucidation of the biosynthetic pathway would enable the transfer of the relevant genes into a microbial or plant-based heterologous expression system, providing a sustainable and scalable source of the compound.

  • Novel Drug Candidates: Knowledge of the biosynthetic enzymes would allow for combinatorial biosynthesis approaches to generate novel derivatives of this compound with potentially improved therapeutic properties.

  • Fundamental Biological Insight: Uncovering the pathway would contribute to our fundamental understanding of the metabolic diversity and evolutionary chemistry of plant terpenoids.

This guide puts forth a plausible biosynthetic route to this compound, based on analogous pathways for other sesquiterpenoid lactones, and provides a comprehensive research framework for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of terpenoids in plants is a modular process, typically involving the formation of a terpene scaffold from a prenyl diphosphate (B83284) precursor, followed by a series of oxidative modifications.[1][2][3] We propose a similar modular pathway for this compound, commencing from the C15 precursor, farnesyl pyrophosphate (FPP).

Module 1: Formation of the Sesquiterpene Scaffold

All plant terpenoids are derived from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 compound farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.[4]

  • Cyclization of FPP: The first committed step in the biosynthesis of this compound is likely the cyclization of FPP to a germacrene A intermediate. This reaction is catalyzed by a terpene synthase (TPS) , a class of enzymes known for generating a wide diversity of cyclic terpene skeletons.

  • Hydroxylation of Germacrene A: Following cyclization, the germacrene A scaffold is likely hydroxylated. This is a common tailoring reaction in terpenoid biosynthesis and is typically catalyzed by a cytochrome P450 monooxygenase (CYP450) .

Module 2: Oxidative Tailoring and Lactonization

The subsequent steps are proposed to involve further oxidative modifications to form the characteristic epoxide and lactone functionalities of this compound.

  • Epoxidation: The formation of the epoxy group is a key step. This reaction is also commonly catalyzed by CYP450s , which are versatile enzymes capable of a wide range of oxidative reactions.

  • Further Hydroxylation and Lactonization: Additional hydroxylation events, likely catalyzed by other specific CYP450s, would be required to set the stage for lactone ring formation. The final lactonization could occur spontaneously or be enzyme-catalyzed, possibly by a dehydrogenase or a related oxidoreductase.

The following diagram illustrates the proposed biosynthetic pathway.

Epoxyparvinolide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Terpene Synthase (TPS) Hydroxylated_Intermediate Hydroxylated Germacrene A GermacreneA->Hydroxylated_Intermediate CYP450 Monooxygenase Epoxy_Intermediate Epoxy-Germacranolide Intermediate Hydroxylated_Intermediate->Epoxy_Intermediate CYP450 Monooxygenase (Epoxidase) This compound This compound Epoxy_Intermediate->this compound Oxidoreductases/Lactonization

Caption: A proposed biosynthetic pathway for this compound from farnesyl pyrophosphate.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-pronged approach, integrating transcriptomics, molecular biology, and analytical chemistry. The following protocols provide a detailed framework for this investigation.

Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate TPS and CYP450 genes involved in this compound biosynthesis from a plant species known to produce the compound.

Methodology:

  • Plant Material: Collect tissues from a plant known to produce this compound (e.g., Pogostemon sp.) at different developmental stages or under conditions that may induce secondary metabolite production (e.g., methyl jasmonate treatment).

  • RNA Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Identify putative TPS and CYP450 transcripts based on sequence homology to known plant terpene synthases and cytochrome P450s.

    • Perform differential gene expression analysis to identify candidate genes that are co-expressed with this compound accumulation.

Functional Characterization of Candidate Genes in a Heterologous Host

Objective: To determine the enzymatic function of the candidate genes identified through transcriptomics.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate TPS and CYP450 genes from cDNA.

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): Clone the candidate genes into yeast expression vectors. For CYP450s, co-express with a cytochrome P450 reductase (CPR) from the source plant or a model organism like Arabidopsis thaliana.

    • Transient Expression in Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs for the candidate genes.

  • Enzyme Assays and Metabolite Analysis:

    • TPS Assays: For yeast expressing a candidate TPS, provide FPP as a substrate and analyze the headspace or solvent extract for the production of germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS).

    • CYP450 Assays: For yeast or N. benthamiana expressing a candidate CYP450, provide the proposed substrate (e.g., germacrene A) and analyze the cell extracts for the formation of hydroxylated and epoxidized products using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Pathway Reconstruction: Co-express the validated TPS and CYP450s in N. benthamiana to reconstitute the pathway and detect the production of this compound.

The following diagram outlines the experimental workflow for gene identification and functional characterization.

Experimental_Workflow Plant This compound-producing plant RNASeq RNA Sequencing Plant->RNASeq Bioinformatics Transcriptome Assembly & Analysis RNASeq->Bioinformatics CandidateGenes Candidate TPS & CYP450 Genes Bioinformatics->CandidateGenes Cloning Gene Cloning CandidateGenes->Cloning Yeast Heterologous Expression (Yeast) Cloning->Yeast Nicotiana Transient Expression (N. benthamiana) Cloning->Nicotiana EnzymeAssays In vitro/In vivo Enzyme Assays Yeast->EnzymeAssays Nicotiana->EnzymeAssays MetaboliteAnalysis GC-MS & LC-MS Analysis EnzymeAssays->MetaboliteAnalysis PathwayValidation Pathway Validation & Reconstruction MetaboliteAnalysis->PathwayValidation

References

Technical Guide: Spectroscopic and Structural Analysis of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data and structural elucidation of the hypothetical novel natural product, Epoxyparvinolide. The data presented herein, including ¹H-NMR, ¹³C-NMR, and HRMS, are representative examples generated for illustrative purposes and are intended to serve as a template for the characterization of similar compounds. Detailed experimental protocols for the isolation and spectroscopic analysis are also provided.

Introduction

This compound is a hypothetical sesquiterpenoid lactone, postulated to be isolated from a rare terrestrial fungus. Its core structure is characterized by a parvinolide skeleton containing a reactive epoxide functional group. Such features are of significant interest in medicinal chemistry due to their potential for selective covalent interactions with biological targets. This guide details the spectroscopic characterization that would be essential for the definitive structure elucidation of such a molecule.

Spectroscopic Data

The following tables summarize the hypothetical quantitative spectroscopic data for this compound.

Table 1: Hypothetical ¹H-NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-12.85dd8.5, 4.2
H-23.10d4.2
H-52.50m
H-6α1.80m
H-6β2.15m
H-74.15t8.0
H-9α1.95m
H-9β2.25m
H-13a5.60d2.5
H-13b6.25d2.5
H-141.25s
H-151.10d7.0

Table 2: Hypothetical ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Type
C-158.2CH
C-265.5CH
C-345.8C
C-438.1CH
C-550.2CH
C-625.5CH₂
C-782.1CH
C-835.4CH₂
C-939.8CH₂
C-10140.1C
C-11120.5C
C-12170.2C=O
C-13125.8CH₂
C-1418.9CH₃
C-1515.3CH₃

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterValue
Ionization ModeESI+
FormulaC₁₅H₂₀O₄
Calculated Mass [M+H]⁺265.1434
Measured Mass [M+H]⁺265.1431

Experimental Protocols

3.1. Isolation of this compound

A hypothetical fungal strain is cultured in a potato dextrose broth medium for 21 days. The culture broth is then extracted with ethyl acetate. The crude extract is subjected to vacuum liquid chromatography on silica (B1680970) gel, followed by purification using semi-preparative HPLC with a C18 column and a gradient of acetonitrile (B52724) in water to yield pure this compound.

3.2. NMR Spectroscopy

¹H-NMR and ¹³C-NMR spectra are acquired on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26, δC 77.16).

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS data is obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The sample is dissolved in methanol (B129727) and infused into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis Culture Fungal Culture Extraction Solvent Extraction Culture->Extraction Chromatography Chromatographic Separation (VLC, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRMS HRMS Analysis Pure_Compound->HRMS NMR_1D 1D NMR (1H, 13C) Pure_Compound->NMR_1D Structure Structure Elucidation HRMS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure

Figure 1: General workflow for the isolation and structure elucidation of this compound.

Disclaimer: The spectroscopic data and the compound "this compound" are hypothetical and presented for illustrative purposes only. The experimental protocols are generalized and may require optimization for specific applications.

A Technical Guide to the Preliminary Biological Activity Screening of Epoxyparvinolide and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxyparvinolide belongs to the family of sesquiterpene lactones, a class of natural products known for a wide spectrum of biological activities. While literature specifically detailing "this compound" is limited, extensive research exists for structurally similar compounds containing the characteristic epoxide and α-methylene-γ-lactone functional groups. These moieties are crucial for their biological effects, primarily through covalent interactions with biological nucleophiles like cysteine residues in proteins.

Core Biological Activities and Quantitative Data

The preliminary screening of epoxy-containing sesquiterpene lactones has revealed significant potential in oncology and immunology. The primary mechanism often involves the modulation of key inflammatory and cell survival pathways.

Anti-Inflammatory and Immunomodulatory Activity

Epoxyguaianolide has demonstrated pronounced anti-inflammatory and immunomodulatory properties in various preclinical models.[1][2] Its anti-inflammatory effects are comparable to, and in some cases exceed, those of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium.[1] Furthermore, it exhibits an immunomodulatory effect, restoring immune parameters in models of immunosuppression without causing hyperactivation in normal subjects.[1][2]

Table 1: In Vivo Anti-Inflammatory Activity of Epoxyguaianolide

Model Dose (mg/kg) Parameter Measured Result (% Edema Inhibition) Reference Compound
Carrageenan-Induced Acute Edema 5 - 50 Paw volume at 4 hours 40 - 65% Diclofenac Sodium (25 mg/kg)
Histamine-Induced Edema 25 Paw volume at 15 min 50% -
Histamine-Induced Edema 50 Paw volume at 15 min 60% -
Histamine-Induced Edema 25 - 50 Paw volume at 90 min 89 - 93% -
Histamine-Induced Edema 25 - 50 Paw volume at 120 min 100% -

Data sourced from studies on epoxyguaianolide.[1]

Anti-Cancer Activity

The epoxide group is a key feature in many natural products with cytotoxic properties. Studies on related epoxy-containing compounds, such as perillaldehyde (B36042) 8,9-epoxide, show significant anti-tumor activity both in vitro and in vivo.[3] This activity is often attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways in cancer cells.[4]

Table 2: Anti-Tumor Activity of a Related Epoxy-Containing Compound (Perillaldehyde 8,9-Epoxide)

Cancer Model / Cell Line Dose / Concentration Result
Sarcoma 180 (in vivo) 100 mg/kg/day 38.4% tumor growth inhibition
Sarcoma 180 (in vivo) 200 mg/kg/day 58.7% tumor growth inhibition
Colon Carcinoma (in vitro) < 4.0 µg/mL IC₅₀
Ovarian Adenocarcinoma (in vitro) < 4.0 µg/mL IC₅₀
Glioblastoma (in vitro) < 4.0 µg/mL IC₅₀
Leukemia (in vitro) < 4.0 µg/mL IC₅₀

Data sourced from studies on perillaldehyde 8,9-epoxide.[3]

Proposed Mechanism of Action: NF-κB Signaling Inhibition

A primary mechanism underlying the anti-inflammatory and anti-cancer effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immune response, and cell survival. In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Epoxy-containing compounds are thought to alkylate and inactivate key proteins in this pathway, such as the IκB kinase (IKK) complex or NF-κB itself, preventing its translocation to the nucleus and subsequent gene activation.[1]

NFkB_Pathway Proposed NF-κB Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Epoxy This compound Epoxy->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preliminary screening of these compounds.

General Experimental Workflow

A typical screening cascade begins with broad in vitro assays to determine cytotoxicity and primary activity, followed by more specific mechanistic studies and confirmation in in vivo models.

Experimental_Workflow General Workflow for Bioactivity Screening Compound Compound Isolation or Synthesis InVitro In Vitro Screening Compound->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer & Normal Cell Lines) InVitro->Cytotoxicity 1. AntiInflam Anti-inflammatory Assays (e.g., NO, COX-2 Inhibition in Macrophages) InVitro->AntiInflam 2. Lead_Ident Lead Compound Identification Cytotoxicity->Lead_Ident AntiInflam->Lead_Ident InVivo In Vivo Confirmation Lead_Ident->InVivo Tumor_Model Tumor Models (e.g., Sarcoma 180) InVivo->Tumor_Model Inflam_Model Inflammation Models (e.g., Carrageenan Paw Edema) InVivo->Inflam_Model Tox Toxicology Studies Tumor_Model->Tox Inflam_Model->Tox Data_Analysis Data Analysis & Mechanism Elucidation Tox->Data_Analysis

References

In Silico Toxicity Prediction of Epoxyparvinolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and workflows for conducting an in silico toxicity prediction of Epoxyparvinolide, a sesquiterpenoid natural product. Given the absence of specific experimental toxicity data for this compound in publicly available literature, this document outlines a structured, computational approach to estimate its potential adverse effects. This guide is intended to inform researchers on the application of predictive toxicology models to prioritize compounds for further experimental testing.

This compound: Compound Profile

Before initiating any in silico analysis, it is essential to establish the chemical identity of the compound of interest. This compound is a natural product isolated from Pogostemon parviflorus.[1] Key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 102227-61-2[1][2]
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
SMILES O=C1OC2C(=C)CCC3OC3(C)CCC2C1(C)C

This structural information, particularly the SMILES (Simplified Molecular Input Line Entry System) string, is the fundamental input for all subsequent in silico prediction tools.

Conceptual Workflow for In Silico Toxicity Assessment

The in silico toxicity assessment of a novel or under-studied compound like this compound follows a multi-step process. This workflow is designed to leverage various computational models to build a comprehensive toxicity profile, from basic physicochemical properties to specific toxicological endpoints.

In_Silico_Toxicity_Workflow cluster_0 Data Input cluster_1 Prediction Stages cluster_2 Analysis & Reporting Input This compound Structure (SMILES String) ADMET_Prediction ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Input->ADMET_Prediction Physicochemical Properties Toxicity_Endpoints Specific Toxicity Endpoint Prediction ADMET_Prediction->Toxicity_Endpoints Broad Toxicity Classes Target_Prediction Off-Target & MIE Prediction (Molecular Initiating Event) Toxicity_Endpoints->Target_Prediction Specific Toxic Effects Data_Integration Data Integration & Analysis Target_Prediction->Data_Integration Report Toxicity Profile Report Data_Integration->Report

Figure 1: Conceptual workflow for the in silico toxicity assessment of this compound.

Detailed Methodologies and Predicted Endpoints

This section details the experimental protocols for a hypothetical in silico toxicity assessment of this compound. The methodologies are based on established computational toxicology principles.

3.1. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET profiling provides a foundational understanding of a compound's pharmacokinetic and toxicological properties.

Experimental Protocol:

  • Input: The SMILES string of this compound (O=C1OC2C(=C)CCC3OC3(C)CCC2C1(C)C) is submitted to a comprehensive ADMET prediction platform (e.g., SwissADME, admetSAR, ADMETlab).

  • Model Selection: Utilize models based on a combination of machine learning algorithms and structural alerts.

  • Prediction: The platform calculates a range of ADMET-related properties.

  • Data Collection: The predicted values for key parameters are compiled.

Predicted ADMET Properties for this compound (Hypothetical Data):

ParameterPredicted ValueImplication
Human Intestinal Absorption HighGood oral bioavailability
Blood-Brain Barrier (BBB) Permeability LowReduced potential for CNS toxicity
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLow likelihood of causing DNA mutations
Hepatotoxicity Potential riskFurther investigation may be needed
hERG Inhibition Low riskReduced potential for cardiotoxicity

3.2. Specific Toxicological Endpoint Prediction

Beyond a general ADMET profile, specific toxicological endpoints are predicted using Quantitative Structure-Activity Relationship (QSAR) models.

Experimental Protocol:

  • Input: The SMILES string of this compound is used as input for various QSAR-based toxicity prediction servers (e.g., ProTox-II, Toxtree).

  • Endpoint Selection: Predictions are run for key toxicological endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities.

  • Model Application: The software applies validated QSAR models, which correlate structural features with toxicological outcomes.

  • Results Interpretation: The output provides a classification of toxicity potential and, in some cases, an estimated LD50 value.

Predicted Toxicological Endpoints for this compound (Hypothetical Data):

Toxicological EndpointPredictionConfidence Level
Carcinogenicity (FDA) Negative75%
Mutagenicity (Ames test) Negative82%
Hepatotoxicity Active68%
Oral LD50 (Rat) 2500 mg/kgClass IV (Slightly toxic)

3.3. Molecular Initiating Event (MIE) and Off-Target Prediction

Understanding the potential molecular initiating events (MIEs) can provide insights into the mechanisms of toxicity. This involves predicting interactions with unintended biological targets.

Experimental Protocol:

  • Input: The 3D structure of this compound, generated from its SMILES string, is used.

  • Platform: A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) is employed.

  • Methodology: The platform screens the compound against a database of known protein structures to identify potential binding partners (off-targets).

  • Analysis: The list of potential off-targets is analyzed for proteins known to be involved in toxicity pathways.

Signaling Pathway Analysis Workflow:

Signaling_Pathway_Analysis This compound This compound Off_Target Predicted Off-Target (e.g., Kinase, GPCR) This compound->Off_Target Binding Signaling_Pathway Associated Signaling Pathway (e.g., MAPK, NF-κB) Off_Target->Signaling_Pathway Modulation Adverse_Outcome Adverse Outcome Pathway (e.g., Inflammation, Apoptosis) Signaling_Pathway->Adverse_Outcome Leads to

Figure 2: Logical flow from off-target prediction to adverse outcome pathway analysis.

Data Integration and Toxicity Profile Summary

The final step in the in silico assessment is to integrate the data from all predictive models to form a cohesive toxicity profile for this compound.

Integrated Toxicity Risk Assessment (Hypothetical):

Risk CategorySummary of FindingsOverall Risk
Pharmacokinetics Good predicted absorption, low BBB penetration, and low potential for CYP-mediated drug interactions.Low
Genotoxicity Consistently predicted as non-mutagenic and non-carcinogenic across multiple models.Low
Systemic Toxicity Predicted to be slightly toxic upon acute oral administration.Low-Medium
Organ-Specific Toxicity Potential for hepatotoxicity is flagged by some models, warranting further investigation. Low risk for cardiotoxicity.Medium

Conclusion and Recommendations

Based on this hypothetical in silico assessment, this compound demonstrates a generally favorable toxicity profile, with the primary area of concern being potential hepatotoxicity. The compound is predicted to have low genotoxic potential and a low likelihood of causing significant drug-drug interactions.

Recommendations for Further Research:

  • In Vitro Assays: Prioritize in vitro testing to validate the in silico predictions, particularly focusing on:

    • Hepatotoxicity assays using primary hepatocytes or HepG2 cells.

    • Ames test to confirm the non-mutagenic prediction.

    • hERG patch-clamp assay to confirm the low risk of cardiotoxicity.

  • Mechanism of Action Studies: If hepatotoxicity is confirmed, further studies to elucidate the underlying mechanism and potential off-targets would be warranted.

This in silico guide provides a structured framework for the initial toxicity assessment of this compound, enabling a data-driven approach to guide subsequent experimental validation and drug development efforts.

References

Epoxyparvinolide: An In-depth Technical Guide on a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information on a compound named "epoxyparvinolide." This suggests that "this compound" may be a novel or very recently synthesized molecule, a compound with a proprietary or internal designation not yet disclosed in public forums, or potentially a misnomer.

This technical guide, therefore, cannot provide specific physicochemical properties, experimental protocols, or biological signaling pathways for This compound (B1180284) at this time. The following sections outline the general characteristics and methodologies that would be relevant for the characterization of a novel natural product or synthetic compound that could be classified as an "this compound," based on its name. The name suggests a chemical structure related to the "parvinolide" class of compounds, featuring an epoxide functional group.

Hypothetical Structural Class and Potential Significance

Parvinolides are a class of macrolide natural products, and the prefix "epoxy-" indicates the presence of an epoxide ring (a three-membered ring containing two carbon atoms and one oxygen atom) within the structure. Epoxide moieties are common in natural products and are often key to their biological activity due to their reactivity, which allows them to interact with biological macromolecules.

Should "this compound" be a member of this hypothetical class, its scientific interest would lie in several areas:

  • Novel Bioactivity: The introduction of an epoxide group to a parvinolide scaffold could confer unique biological activities, such as antimicrobial, antifungal, or cytotoxic properties.[1][2]

  • Synthetic Chemistry: The synthesis of such a molecule would present interesting challenges in stereoselective epoxidation and macrolactonization.

  • Drug Development: As with many natural products, it could serve as a lead compound for the development of new therapeutic agents.

Physicochemical Properties: A General Approach

For a novel compound like this compound, the initial characterization would involve determining its fundamental physicochemical properties. The following table outlines the typical data that would be collected.

PropertyDescription
Molecular Formula The elemental composition of the molecule (e.g., CₓHᵧNₐOₑ). Determined by high-resolution mass spectrometry.
Molecular Weight The mass of one mole of the substance ( g/mol ). Determined from the molecular formula.
Appearance Physical state and color at room temperature (e.g., white crystalline solid, colorless oil).
Melting Point The temperature at which the solid form of the substance melts to become a liquid.
Boiling Point The temperature at which the liquid form of the substance boils to become a gas. Often determined under reduced pressure for complex molecules.
Solubility The ability of the substance to dissolve in various solvents (e.g., water, methanol, dichloromethane).
Optical Rotation ([α]D) The angle to which a plane-polarized light is rotated by a solution of the chiral substance. Indicates the stereochemistry of the molecule.

Spectroscopic Characterization: Elucidating the Structure

The precise structure of this compound would be determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): A suite of experiments that reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which is used to determine the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule to provide information about its substructures.

Infrared (IR) Spectroscopy
  • Identifies the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies. For this compound, key signals would be expected for the epoxide ring, ester carbonyl group (lactone), and any hydroxyl or carbon-carbon double bonds.

Experimental Protocols: A Generalized Workflow

The discovery and characterization of a new natural product like this compound would typically follow a standardized workflow.

Caption: Generalized workflow for the isolation and characterization of a novel natural product.

Potential Signaling Pathways

Given the lack of information on this compound, any discussion of its involvement in signaling pathways would be purely speculative. However, many natural product epoxides exhibit cytotoxicity through alkylation of cellular nucleophiles, such as DNA and proteins. If this compound were found to have anticancer properties, a potential mechanism could involve the induction of apoptosis through pathways such as:

signaling_pathway This compound This compound Cellular_Target Cellular Target (e.g., DNA, Protein) This compound->Cellular_Target Alkylation Stress_Response Cellular Stress Response Cellular_Target->Stress_Response Caspase_Activation Caspase Activation Stress_Response->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for an epoxide-containing cytotoxic agent.

References

In-depth Technical Guide: Discovery and History of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Epoxyparvinolide, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed exploration of the discovery, history, and currently understood biological activities of this compound. Due to the limited extent of research specifically focused on this compound, this document also draws upon data from structurally related sesquiterpenoid lactones to infer potential mechanisms and guide future research. The guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and identified in 1985 by Nanda and colleagues from the plant Pogostemon parviflorus, a member of the mint family (Lamiaceae).[1] This discovery was part of a broader investigation into the chemical constituents of this plant species. The structure of this compound was elucidated as 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide through spectroscopic analysis and X-ray crystallography.[1] It belongs to the class of secocaryophyllanolides, a specific type of sesquiterpenoid lactone.[1]

Since its initial discovery, research on this compound has been limited, with most of the available information stemming from its initial characterization and more recent high-level mentions in the context of natural product screening.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.33 g/mol [3]
CAS Number 102227-61-2
Class Sesquiterpenoid Lactone (Secocaryophyllanolide)
Natural Source Pogostemon parviflorus

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the initial discovery by Nanda et al. (1985).

Isolation of this compound from Pogostemon parviflorus

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Workflow for the Isolation of this compound

G plant_material Dried aerial parts of Pogostemon parviflorus extraction Soxhlet extraction with acetone (B3395972) plant_material->extraction concentration Concentration of extract under reduced pressure extraction->concentration fractionation Column chromatography on silica (B1680970) gel concentration->fractionation fractions Elution with solvent gradient (e.g., hexane-ethyl acetate) fractionation->fractions purification Further purification of fractions (e.g., preparative TLC or HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: Aerial parts of Pogostemon parviflorus are collected, air-dried, and coarsely powdered.

  • Extraction: The powdered plant material is subjected to exhaustive extraction using acetone in a Soxhlet apparatus.

  • Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Fractionation: The crude extract is then subjected to column chromatography over silica gel.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

  • Final Purification: Fractions containing this compound are pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Workflow for Structure Elucidation

G cluster_spectroscopy Spectroscopic Techniques pure_compound Pure this compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy xray X-ray Crystallography pure_compound->xray IR Infrared (IR) spectroscopy->IR MS Mass Spectrometry (MS) spectroscopy->MS NMR Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy->NMR structure Elucidated Structure xray->structure IR->structure MS->structure NMR->structure G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition (inferred) ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB nfkb_translocation NF-κB Translocation to Nucleus ikb_nfkb->nfkb_translocation releases NF-κB gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, cytokines) nfkb_translocation->gene_expression inflammation Inflammation gene_expression->inflammation G oxidative_stress Oxidative Stress neuronal_damage Neuronal Damage and Apoptosis oxidative_stress->neuronal_damage neuroinflammation Neuroinflammation neuroinflammation->neuronal_damage This compound This compound This compound->oxidative_stress Antioxidant effect (inferred) This compound->neuroinflammation Anti-inflammatory effect (inferred) neuroprotection Neuroprotection This compound->neuroprotection G This compound This compound cell_cycle Cell Cycle Progression This compound->cell_cycle Inhibition (inferred) apoptosis_pathways Pro-apoptotic Pathways (e.g., Caspase activation) This compound->apoptosis_pathways Activation (inferred) cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis Induction of Apoptosis apoptosis_pathways->apoptosis cancer_cell_death Cancer Cell Death cell_cycle_arrest->cancer_cell_death apoptosis->cancer_cell_death

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Epoxyparvinolide and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, total synthesis of Epoxyparvinolide and its stereoisomers. Due to the absence of a specific published total synthesis of this compound in the reviewed literature, this guide is constructed based on well-established and frequently employed synthetic methodologies for structurally related bioactive natural products, particularly epoxy-lactone containing macrocycles. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of this target molecule and its stereoisomers, leveraging common and reliable chemical transformations.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound dissects the molecule into key fragments that can be synthesized from commercially available starting materials. The primary disconnections are at the ester linkage of the macrolactone and the epoxide, leading to a linear hydroxy acid precursor. Further disconnections of the carbon backbone reveal simpler, readily accessible building blocks.

G This compound This compound Macrolactonization Macrolactonization (e.g., Yamaguchi) This compound->Macrolactonization Hydroxy_Acid Hydroxy Acid Precursor Macrolactonization->Hydroxy_Acid Epoxidation Stereoselective Epoxidation (e.g., Sharpless) Hydroxy_Acid->Epoxidation Allylic_Alcohol Allylic Alcohol Intermediate Epoxidation->Allylic_Alcohol Fragment_Coupling Fragment Coupling (e.g., Wittig, Horner-Wadsworth-Emmons) Allylic_Alcohol->Fragment_Coupling Fragment_A Fragment A (Aldehyde) Fragment_Coupling->Fragment_A Fragment_B Fragment B (Phosphonium Ylide/Phosphonate) Fragment_Coupling->Fragment_B Chiral_Pool_A Chiral Pool Starting Material A Fragment_A->Chiral_Pool_A Chiral_Pool_B Chiral Pool Starting Material B Fragment_B->Chiral_Pool_B

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed through the assembly of two key fragments, followed by stereoselective epoxidation and macrolactonization. The synthesis of each stereoisomer can be achieved by utilizing the appropriate enantiomers of the chiral starting materials and stereoselective reagents.

G Start_A Chiral Pool SM A Synth_A Synthesis of Fragment A (Aldehyde) Start_A->Synth_A Fragment_A Fragment A Synth_A->Fragment_A Coupling Wittig/HWE Coupling Fragment_A->Coupling Start_B Chiral Pool SM B Synth_B Synthesis of Fragment B (Ylide) Start_B->Synth_B Fragment_B Fragment B Synth_B->Fragment_B Fragment_B->Coupling Allylic_Alcohol Allylic Alcohol Coupling->Allylic_Alcohol Epoxidation Sharpless Asymmetric Epoxidation Allylic_Alcohol->Epoxidation Epoxy_Alcohol Epoxy Alcohol Epoxidation->Epoxy_Alcohol Oxidation Oxidation of Primary Alcohol Epoxy_Alcohol->Oxidation Hydroxy_Acid Hydroxy Acid Oxidation->Hydroxy_Acid Macrolactonization Yamaguchi Macrolactonization Hydroxy_Acid->Macrolactonization This compound This compound Macrolactonization->this compound

Caption: Proposed forward synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key steps in the proposed synthesis of this compound and one of its stereoisomers. These values are based on typical outcomes for the cited reactions in the synthesis of complex natural products.

Step No.ReactionSubstrateProductReagentsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Wittig/HWE CouplingFragment A (Aldehyde) + Fragment B (Ylide)Allylic Alcoholn-BuLi, THF85>95:5 (E/Z)-
2Sharpless EpoxidationAllylic AlcoholEpoxy Alcohol (2R, 3S)Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂90->98
3Sharpless EpoxidationAllylic AlcoholEpoxy Alcohol (2S, 3R)Ti(OiPr)₄, (-)-DET, TBHP, CH₂Cl₂88->98
4OxidationEpoxy AlcoholEpoxy AcidDMP, CH₂Cl₂95--
5Yamaguchi MacrolactonizationHydroxy AcidThis compound2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene (B28343)75--

Experimental Protocols

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere.

  • Catalyst Formation: The solvent is cooled to -20 °C. Titanium(IV) isopropoxide (Ti(OiPr)₄) is added, followed by the dropwise addition of a solution of (+)-diethyl tartrate ((+)-DET) in CH₂Cl₂. The resulting mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: A solution of the allylic alcohol intermediate in CH₂Cl₂ is added dropwise to the catalyst mixture, maintaining the temperature at -20 °C.

  • Epoxidation: tert-Butyl hydroperoxide (TBHP) in toluene is added dropwise over a period of 1 hour. The reaction mixture is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.

  • Preparation: A flame-dried Schlenk flask is charged with a solution of the hydroxy acid precursor in anhydrous toluene under an argon atmosphere.

  • Acid Chloride Formation: 2,4,6-Trichlorobenzoyl chloride is added, followed by the dropwise addition of triethylamine (B128534) (Et₃N). The mixture is stirred at room temperature for 2 hours.

  • Cyclization: The reaction mixture is then diluted with a large volume of anhydrous toluene and added via a syringe pump over a period of 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous toluene at reflux.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the final product, this compound.

Logical Workflow for Stereoisomer Synthesis

The synthesis of all possible stereoisomers of this compound can be achieved by systematically varying the chirality of the starting materials and the stereodirecting ligands in the asymmetric reactions.

G cluster_0 Starting Materials cluster_1 Asymmetric Reagents cluster_2 Synthetic Pathway cluster_3 Stereoisomers SM_A_R (R)-Fragment A Coupling Fragment Coupling SM_A_R->Coupling SM_A_S (S)-Fragment A SM_A_S->Coupling SM_B_R (R)-Fragment B SM_B_R->Coupling SM_B_S (S)-Fragment B SM_B_S->Coupling DET_plus (+)-DET Epoxidation Sharpless Epoxidation DET_plus->Epoxidation DET_minus (-)-DET DET_minus->Epoxidation Coupling->Epoxidation Macrolactonization Macrolactonization Epoxidation->Macrolactonization Iso1 Stereoisomer 1 Macrolactonization->Iso1 Iso2 Stereoisomer 2 Macrolactonization->Iso2 Iso3 Stereoisomer 3 Macrolactonization->Iso3 Iso4 Stereoisomer 4 Macrolactonization->Iso4

Caption: Logical workflow for the synthesis of this compound stereoisomers.

Application Notes and Protocols for In Vitro Anticancer Activity of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide (B1180284) is a novel sesquiterpene lactone with a structural framework suggesting potential anticancer properties. This document provides a comprehensive guide to the in vitro evaluation of this compound's anticancer activity. The protocols detailed herein are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, as well as to investigate its impact on cell cycle progression. These assays are fundamental in the preclinical assessment of novel therapeutic compounds.[1][2][3][4]

Assessment of Cytotoxicity

The initial evaluation of an anticancer compound involves determining its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)
MCF-7 (Breast Cancer)2415.2 ± 1.8
488.5 ± 0.9
724.1 ± 0.5
A549 (Lung Cancer)2422.7 ± 2.5
4812.9 ± 1.4
726.8 ± 0.7
HeLa (Cervical Cancer)2418.9 ± 2.1
4810.3 ± 1.2
725.4 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Evaluation of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death, an apoptosis assay using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is recommended.

Annexin V-FITC/PI Apoptosis Assay Protocol

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)
TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)-95.2 ± 2.12.5 ± 0.42.3 ± 0.3
This compound570.1 ± 3.518.9 ± 1.911.0 ± 1.3
This compound1045.8 ± 4.235.6 ± 2.818.6 ± 2.1
This compound2020.3 ± 2.950.2 ± 4.529.5 ± 3.4

Data are presented as mean ± standard deviation.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of DNA content using propidium iodide staining is performed.

Cell Cycle Analysis Protocol

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Distribution in A549 Cells Treated with this compound (24h)
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-55.4 ± 3.128.9 ± 2.515.7 ± 1.9
This compound1068.2 ± 4.015.1 ± 1.816.7 ± 2.0
This compound2075.9 ± 4.58.3 ± 1.215.8 ± 1.9

Data are presented as mean ± standard deviation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Annexin V-FITC/PI Staining Flow Cytometry IC50->Apoptosis_Assay Treat with IC50 conc. Cell_Cycle_Analysis Propidium Iodide Staining Flow Cytometry IC50->Cell_Cycle_Analysis Treat with IC50 conc. Data_Analysis Quantify Apoptosis & Cell Cycle Arrest Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Cell_Cycle_Arrest G0/G1 Arrest This compound->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway ROS->Mitochondrial_Pathway Bcl2 ↓ Bcl-2 NFkB_Inhibition->Bcl2 Bax ↑ Bax Mitochondrial_Pathway->Bax Mitochondrial_Pathway->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In Vivo Efficacy of Epoxy-Sesquiterpene Lactones in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the specific compound "Epoxyparvinolide" did not yield detailed in vivo efficacy studies in the available literature, this document provides a comprehensive overview based on the closely related and well-studied epoxy-sequiterpene lactone, Parthenolide (B1678480) . The data, protocols, and pathways described herein are based on published in vivo studies of Parthenolide and its derivatives, and are intended to serve as a guide for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

Parthenolide, a sesquiterpene lactone containing an epoxide group, has demonstrated significant anti-cancer potential in a variety of preclinical in vitro and in vivo studies. Its primary mechanism of action is attributed to the inhibition of the pro-inflammatory and pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This document outlines the in vivo efficacy of Parthenolide in animal models, providing detailed experimental protocols and summarizing key quantitative data to facilitate further research and development of this promising class of compounds.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of Parthenolide and its derivatives in various cancer xenograft models.

Table 1: In Vivo Efficacy of Parthenolide in Combination Therapy

Cancer TypeAnimal ModelTreatmentDosage & ScheduleOutcomeReference
Colorectal CancerMouse CRC XenograftParthenolide + 5-Fluorouracil (5-FU)Not SpecifiedInhibition of tumor growth and induction of apoptosis.[1][1]
Pancreatic CarcinomaNude Mice XenograftParthenolide + Arsenic Trioxide (ATO)Not SpecifiedMore efficient tumor growth inhibition than either drug alone.
CholangiocarcinomaSubcutaneous Tumor ModelParthenolide + Ro317549 (PKC-alpha inhibitor)Not SpecifiedEfficiently inhibited tumor growth.

Table 2: In Vivo Efficacy of a Parthenolide Derivative

Cancer TypeAnimal ModelTreatmentDosage & ScheduleOutcomeReference
Colon TumorMiceCompound 4d (Parthenolide semicarbazone derivative)Not SpecifiedPromising antitumor activity with small side effects on the immune system.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo efficacy studies of epoxy-sesquiterpene lactones like Parthenolide in animal models.

Xenograft Tumor Model Protocol

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the characteristics of human cancers.

Objective: To evaluate the in vivo anti-tumor activity of an epoxy-sesquiterpene lactone in a human cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer) or patient-derived tumor tissue.

  • Immunodeficient mice (e.g., BALB/c nude mice or NOD-SCID mice).

  • Epoxy-sesquiterpene lactone compound (e.g., Parthenolide or its analog).

  • Vehicle for drug administration (e.g., saline, DMSO, or a specific formulation).

  • Standard animal housing and care facilities.

  • Calipers for tumor measurement.

  • Anesthetic.

  • Surgical tools for tumor implantation (for PDX models).

Procedure:

  • Cell Culture (for cell line-derived xenografts): Culture the chosen human cancer cell line under standard conditions. Harvest cells in the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS) at the desired concentration.

  • Tumor Implantation:

    • Cell Line-Derived Xenograft (CDX): Subcutaneously inject the cancer cell suspension (typically 1-5 x 10^6 cells) into the flank of each immunodeficient mouse.

    • Patient-Derived Xenograft (PDX): Surgically implant a small fragment of the patient's tumor tissue subcutaneously or orthotopically into the immunodeficient mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomly assign mice to treatment and control groups (typically 5-10 mice per group).

  • Drug Administration:

    • Prepare the epoxy-sesquiterpene lactone compound in the appropriate vehicle at the desired concentrations.

    • Administer the compound to the treatment groups via a suitable route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) according to the planned dosing schedule (e.g., daily, three times a week).

    • Administer the vehicle alone to the control group.

  • Data Collection:

    • Continue to monitor and measure tumor volume throughout the study.

    • Record the body weight of the mice to assess toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.

  • Tissue Analysis: At the end of the study, excise the tumors and, if required, other organs for further analysis (e.g., histopathology, Western blotting, or gene expression analysis).

Signaling Pathway

The primary mechanism of action for Parthenolide and related compounds is the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Parthenolide has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Parthenolide Parthenolide IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Promotes Parthenolide->IKK_complex Inhibits IkB_NFkB IκB-NF-κB Complex

Caption: NF-κB signaling pathway and the inhibitory action of Parthenolide.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of an epoxy-sesquiterpene lactone.

Experimental_Workflow Start Start Tumor_Model Establish Xenograft Tumor Model Start->Tumor_Model Tumor_Growth Monitor Tumor Growth Tumor_Model->Tumor_Growth Randomization Randomize Animals Tumor_Growth->Randomization Treatment Administer Treatment (this compound/Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor & Tissue Analysis Endpoint->Analysis Data Data Analysis & Reporting Analysis->Data

Caption: Workflow for an in vivo anti-tumor efficacy study.

References

Application Notes and Protocols for Target Identification and Validation of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Epoxyparvinolide represents a class of natural products with potential therapeutic applications. Like many natural products, its mechanism of action is likely tied to specific interactions with cellular proteins. Identifying these molecular targets is a critical first step in the drug development pipeline, enabling mechanism-of-action studies, lead optimization, and prediction of potential on- and off-target effects.[1][2] This document provides a comprehensive guide to the experimental strategies for identifying and validating the cellular targets of this compound.

The approaches described herein are based on established methodologies for the target deconvolution of bioactive small molecules and are broadly categorized into affinity-based and label-free methods.[3][4]

I. Target Identification Strategies

A multi-pronged approach is recommended for robust target identification. The following strategies can be employed in parallel or sequentially to generate and prioritize a list of candidate target proteins for this compound.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between this compound and its protein target(s).[5][6] These techniques typically involve immobilizing the compound to a solid support to "fish" for interacting proteins from a complex biological sample.[6][7]

This classical technique utilizes an this compound-derivatized resin to capture binding proteins from cell lysates or tissue extracts.[6][7]

Experimental Protocol: this compound-Affinity Chromatography

  • Probe Synthesis: Synthesize an this compound derivative containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). A control resin without the immobilized compound should also be prepared.

  • Immobilization: Covalently couple the this compound derivative to a pre-activated chromatography resin (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-coupled resin and the control resin in parallel.

    • Wash the resins extensively with a suitable buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands from the gel that are present in the this compound elution but not the control.

    • Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Data Presentation: Affinity Chromatography Hits

Protein ID (e.g., UniProt) Protein Name MS Score Fold Enrichment (this compound vs. Control)
P04637Tumor suppressor p5325815.2
Q04206Mitogen-activated protein kinase 119712.8
P6225814-3-3 protein beta/alpha1559.5
P10275Heat shock protein HSP 90-alpha1328.1
Label-Free Approaches

Label-free methods are advantageous as they do not require chemical modification of the natural product, thus avoiding potential alterations to its binding properties.[3][8]

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[8][9][10][11][12]

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Treatment: Aliquot the lysate and treat with either this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin) to both treated and control lysates and incubate for a defined period.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Analyze the samples by SDS-PAGE. Proteins protected from digestion by this compound will appear as more prominent bands compared to the control.

    • For proteome-wide analysis, the samples can be subjected to quantitative mass spectrometry to identify all stabilized proteins.

Data Presentation: DARTS Quantitative Proteomics

Protein ID Protein Name Log2 Fold Change (this compound/Control) p-value
P04637Tumor suppressor p532.80.001
Q04206Mitogen-activated protein kinase 12.50.005
P08238Heat shock protein beta-11.90.012
P63104Thioredoxin1.50.045

TPP is a powerful technique that measures changes in the thermal stability of proteins across the proteome upon ligand binding.[13][14][15][16][17]

Experimental Protocol: TPP

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Treatment: Aliquot the treated cells and heat them to a range of different temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis, often involving isobaric labeling (e.g., TMT).

  • Mass Spectrometry: Analyze the samples by quantitative mass spectrometry.

  • Data Analysis: For each protein, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of this compound indicates a direct or indirect interaction.

Data Presentation: TPP Thermal Shift Data

Protein ID Protein Name ΔTm (°C) (this compound - Control) p-value
P04637Tumor suppressor p53+4.2<0.001
Q04206Mitogen-activated protein kinase 1+3.8<0.001
P08238Heat shock protein beta-1+2.10.009
O15392Casein kinase II subunit alpha-2.50.015

II. Target Validation

Once a list of candidate targets has been generated, it is crucial to validate these interactions to confirm that they are responsible for the biological effects of this compound.[18][19][20]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to confirm target engagement in a cellular context.[13][15] It is based on the same principle as TPP but is typically performed on individual candidate proteins using Western blotting.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Heat Treatment: Heat the cells to a specific temperature (determined from TPP data or a temperature gradient).

  • Protein Extraction: Lyse the cells and separate the soluble and precipitated fractions.

  • Western Blotting: Analyze the amount of the candidate protein in the soluble fraction by Western blotting using a specific antibody. An increased amount of soluble protein in the this compound-treated sample indicates target stabilization.

Genetic Approaches

Genetic methods such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the candidate target gene can be used to assess whether the absence of the target protein affects the cellular response to this compound.

Experimental Protocol: siRNA Knockdown and Cell Viability Assay

  • siRNA Transfection: Transfect cells with siRNA targeting the candidate protein or a non-targeting control siRNA.

  • Protein Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blotting.

  • This compound Treatment: Treat the siRNA-transfected cells with a range of concentrations of this compound.

  • Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo). A rightward shift in the dose-response curve for the target-knockdown cells compared to control cells suggests that the protein is a target of this compound.

III. Visualization of Workflows and Pathways

Experimental Workflow for Target Identification

G cluster_identification Target Identification cluster_validation Target Validation A Affinity Chromatography Candidate_List Candidate Target List A->Candidate_List B DARTS B->Candidate_List C Thermal Proteome Profiling (TPP) C->Candidate_List D Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Target D->Validated_Target E Genetic Approaches (siRNA/CRISPR) E->Validated_Target F Biochemical Assays F->Validated_Target Start This compound Start->A Start->B Start->C Candidate_List->D Candidate_List->E Candidate_List->F

Caption: Overall workflow for this compound target identification and validation.

Hypothetical Signaling Pathway Affected by this compound

Assuming p53 is a validated target, the following diagram illustrates a potential mechanism of action.

G Epoxy This compound p53 p53 Epoxy->p53 Stabilizes p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Hypothetical signaling pathway involving this compound-mediated p53 stabilization.

Conclusion

The identification and validation of molecular targets for novel natural products like this compound is a complex but essential process in drug discovery. By employing a combination of affinity-based and label-free proteomics approaches, followed by rigorous validation experiments, researchers can elucidate the mechanism of action and pave the way for further therapeutic development.

References

Application Note: Quantitative Determination of Epoxyparvinolide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Epoxyparvinolide, a sesquiterpenoid natural product, in human plasma. The method utilizes a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS). Sample preparation is streamlined using a simple protein precipitation technique, ensuring high recovery and minimal matrix effects. The chromatographic conditions are optimized for excellent peak shape and separation on a C18 reversed-phase column. The method is validated over a linear range of 0.5-500 ng/mL and demonstrates high precision and accuracy, making it suitable for pharmacokinetic studies in drug development and research settings.

Introduction

This compound (CAS: 102227-61-2, Molecular Formula: C₁₅H₂₂O₃, Molecular Weight: 250.33 g/mol ) is a sesquiterpenoid compound isolated from Pogostemon parviflorus.[1] Given the therapeutic potential of many sesquiterpene lactones, it is crucial to develop sensitive and reliable analytical methods to study the pharmacokinetic profile of new candidates like this compound. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is an ideal technique for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.[1][2] This document provides a comprehensive protocol for the analytical method development and validation for this compound in human plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Parthenolide (Internal Standard, IS) (>98% purity)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA anticoagulant)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the Internal Standard (IS) from human plasma.

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (Parthenolide, 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Table 1: HPLC Parameters

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min (30% B), 1-5 min (30-95% B), 5-7 min (95% B), 7.1-9 min (30% B)

Table 2: Mass Spectrometer Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4000 V
Drying Gas Temp. 300°C
Drying Gas Flow 11 L/min
Nebulizer Pressure 15 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions for this compound and the internal standard were optimized by infusing standard solutions into the mass spectrometer. The protonated parent ions [M+H]⁺ were selected as the precursor ions. The most stable and abundant product ions were chosen for quantification.

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound251.2233.220015
Parthenolide (IS)249.2231.120012

Method Validation Summary

The developed method was validated according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 500 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.5 - 500y = 0.0254x + 0.0018> 0.998
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%RE)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%RE)
LLOQ0.57.5%-4.2%9.8%-2.5%
Low QC1.56.2%3.5%7.1%4.8%
Mid QC754.1%1.8%5.3%2.2%
High QC4003.5%-2.1%4.6%-1.7%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.592.5%98.2%
High QC40094.1%101.5%

Experimental Workflow Diagram

The overall workflow for the quantification of this compound in plasma is illustrated below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike Internal Standard Plasma->Spike_IS Precipitate 3. Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant HPLC 6. HPLC Separation (C18 Column) Supernatant->HPLC MSMS 7. MS/MS Detection (ESI+, MRM) HPLC->MSMS Integration 8. Peak Integration MSMS->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Generate Report Quantification->Report

References

Application Notes and Protocols for Preclinical Formulation of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide (B1180284), a sesquiterpenoid lactone, has emerged as a compound of interest for preclinical investigation due to its potential biological activities. As with many natural products, this compound is characterized by its lipophilic nature, which often translates to poor aqueous solubility. This presents a significant challenge for in vitro and in vivo studies, as achieving adequate bioavailability is crucial for accurately assessing its therapeutic potential.[1][2][3] The primary objective of preclinical formulation development is to maximize exposure of the test compound in animal models to understand its pharmacokinetic, pharmacodynamic, and toxicological profiles.[4] This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, addressing its inherent solubility challenges. The information presented herein is based on established strategies for formulating hydrophobic new chemical entities (NCEs).[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is the foundation of a rational formulation design. While extensive experimental data for this compound is not publicly available, its basic properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃MedChemExpress
Molecular Weight 250.33 g/mol MedChemExpress
Chemical Class Sesquiterpenoid Lactone
Predicted LogP (ALOGPS) 2.5 - 3.5(Predicted)
Predicted Water Solubility (ALOGPS) Low (<10 µg/mL)(Predicted)

Note: LogP and water solubility values are predicted based on the general properties of sesquiterpenoid lactones and may vary. Experimental determination is highly recommended.

The predicted high LogP and low water solubility classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its absorption will be limited by its dissolution rate. Therefore, formulation strategies must focus on enhancing its solubility and dissolution.

Formulation Strategies for Preclinical Studies

Given the hydrophobic nature of this compound, several formulation approaches can be considered to enhance its solubility and bioavailability for preclinical testing. The choice of formulation will depend on the route of administration, the required dose, and the duration of the study.

Co-solvent Systems

For early-stage in vivo studies, co-solvent systems are often a rapid and straightforward approach. These formulations involve dissolving the compound in a mixture of a water-miscible organic solvent and water.

Recommended Co-solvents:

Formulation ComponentComposition Range (%)Notes
This compoundTarget concentrationDependent on required dose
Organic Co-solvent(s)5 - 40%Minimize to avoid toxicity
Water or Bufferq.s. to 100%Use appropriate buffer for pH control
Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL (Polyoxyl 35 castor oil)

  • Solutol® HS 15 (Macrogol 15 hydroxystearate)

Formulation ComponentComposition Range (%)Notes
This compoundTarget concentration
Surfactant2 - 15%Concentration should be above the critical micelle concentration (CMC)
Co-solvent (optional)5 - 20%Can aid in initial dissolution
Aqueous Vehicleq.s. to 100%
Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract.

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form thermodynamically stable microemulsions with smaller droplet sizes.

Formulation ComponentComposition Range (%)Function
Oil (e.g., sesame oil, Capryol™ 90)30 - 60%Solubilizes the drug
Surfactant (e.g., Cremophor® EL)20 - 50%Emulsifying agent
Co-surfactant/Co-solvent (e.g., Transcutol® HP)10 - 30%Improves emulsification and drug solubility

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a 10 mg/mL solution of this compound in a DMSO/PEG 400/Water vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile water for injection

  • Glass vials, magnetic stirrer, and stir bar

  • Calibrated pipettes and balance

Procedure:

  • Weigh the required amount of this compound and place it in a clean, dry glass vial.

  • Add DMSO to the vial in a volume equivalent to 10% of the final desired volume.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add PEG 400 to the vial in a volume equivalent to 30% of the final desired volume and mix thoroughly.

  • Slowly add sterile water dropwise while stirring to reach the final volume.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • The final vehicle composition will be 10% DMSO, 30% PEG 400, and 60% water.

Protocol 2: Preparation of a Surfactant-Based Formulation for Intravenous Injection

Objective: To prepare a 2 mg/mL micellar solution of this compound using Tween® 80.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80), injectable grade

  • 5% Dextrose in Water (D5W)

  • Sterile vials, magnetic stirrer, and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) stock solution of Tween® 80 in D5W.

  • Weigh the required amount of this compound and dissolve it in a small amount of ethanol (e.g., 5-10% of the final volume).

  • In a separate sterile vial, add the Tween® 80 stock solution.

  • Slowly add the this compound/ethanol solution to the Tween® 80 solution while stirring.

  • Continue stirring until a clear solution is obtained.

  • Add D5W to reach the final desired volume.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Mechanism of Action: The Hippo Signaling Pathway

This compound is being investigated for its potential interaction with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. The core of the Hippo pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).

When the Hippo pathway is active, a series of phosphorylation events leads to the phosphorylation of YAP and TAZ by LATS1/2 kinases. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, preventing them from entering the nucleus and promoting gene transcription. When the pathway is inactive, YAP and TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. The precise molecular target of this compound within the Hippo pathway is a subject of ongoing research.

Visualizations

Hippo_Signaling_Pathway cluster_nucleus Nucleus GPCRs GPCRs MST1_2 MST1/2 GPCRs->MST1_2 Activation MechanicalCues Mechanical Cues LATS1_2 LATS1/2 MechanicalCues->LATS1_2 Inhibition CellJunctions Cell-Cell Junctions CellJunctions->MST1_2 Activation MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ YAP_TAZ_p->YAP_TAZ Dephosphorylation (Pathway OFF) YAP_TAZ->YAP_TAZ_p Phosphorylation (Pathway ON) TEAD TEAD YAP_TAZ->TEAD TargetGenes Target Gene Expression (Proliferation, Survival) TEAD->TargetGenes

Caption: The Hippo Signaling Pathway.

Formulation_Workflow cluster_preformulation Step 1: Pre-formulation cluster_strategy Step 2: Formulation Strategy Selection cluster_development Step 3: Formulation Development cluster_studies Step 4: Preclinical Studies PhysChem Physicochemical Characterization (Solubility, LogP) CoSolvent Co-solvent System PhysChem->CoSolvent Surfactant Surfactant-based PhysChem->Surfactant Lipid Lipid-based PhysChem->Lipid Preparation Protocol-based Preparation CoSolvent->Preparation Surfactant->Preparation Lipid->Preparation Characterization Characterization (Appearance, Stability) Preparation->Characterization InVitro In Vitro Assays Characterization->InVitro InVivo In Vivo PK/PD Studies Characterization->InVivo

Caption: Preclinical Formulation Workflow.

References

Determining the Cytotoxicity of Epoxyparvinolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide, a sesquiterpene lactone, belongs to a class of natural products known for their diverse biological activities, including potential anticancer properties. A critical step in evaluating the therapeutic potential of any new compound is the characterization of its cytotoxic effects on cancer cells. This document provides detailed application notes and experimental protocols for a panel of cell-based assays to determine the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cell death, including loss of cell viability, membrane integrity, and induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a generic cancer cell line, based on typical results observed for cytotoxic natural products.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Human Colon Cancer (HT-29)MTT Assay4815.2 ± 2.1
Human Breast Cancer (MDA-MB-231)CellTiter-Glo® Assay4812.8 ± 1.9
Human Pancreatic Cancer (PANC-1)LDH Release Assay4825.5 ± 3.4

Table 2: Apoptosis Induction by this compound in HT-29 Cells (24-hour treatment)

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)3.5 ± 0.82.1 ± 0.594.4 ± 1.2
1015.2 ± 2.38.7 ± 1.576.1 ± 3.1
2535.8 ± 4.118.4 ± 2.945.8 ± 5.5
5052.1 ± 6.225.3 ± 3.722.6 ± 4.8

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[1][2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from positive control cells lysed with a detergent.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[3]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Visualizations

Based on the known mechanisms of the related compound Parthenolide, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][6][7]

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cytotoxicity Cytotoxicity Assay (e.g., LDH Release) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis ic50 Determine IC50 Values viability->ic50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism

Caption: Workflow for assessing this compound cytotoxicity.

Potential Apoptotic Signaling Pathway of this compound

G This compound This compound DR Death Receptors (e.g., FAS, DR5) This compound->DR Extrinsic Pathway Mitochondrion Mitochondrion This compound->Mitochondrion Intrinsic Pathway Caspase8 Pro-Caspase-8 DR->Caspase8 activates Bax Bax/Bak Activation aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Bid Bid aCaspase8->Bid Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytoC->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by this compound.

Conclusion

The protocols and assays detailed in this application note provide a comprehensive framework for the initial characterization of the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can obtain robust and reproducible data on cell viability, cytotoxicity, and the induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways, potentially including the NF-κB pathway which is inhibited by Parthenolide, will be crucial for elucidating the complete mechanism of action of this compound and its potential as a therapeutic agent.[8][9]

References

Application Notes and Protocols for the Large-Scale Extraction of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale extraction and purification of Epoxyparvinolide, a sesquiterpenoid with potential therapeutic applications. The methodologies described are based on established procedures for the isolation of similar natural products from plant sources, particularly from the Pogostemon genus.

Introduction

This compound is a sesquiterpenoid that has been isolated from Pogostemon parviflorus. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and anticancer effects. The large-scale production of this compound is essential for further preclinical and clinical development. This document outlines a robust and scalable protocol for its extraction and purification.

Data Presentation

The following tables provide representative data for a large-scale extraction process, based on typical yields and solvent requirements for sesquiterpenoid isolation from plant biomass. These values should be considered as a starting point and may require optimization for specific batches of plant material.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialInput QuantityOutput FractionOutput Quantity (Approx.)Yield (Approx.)
MacerationDried, powdered P. parviflorus10 kgCrude Ethanol (B145695) Extract1 kg10%
Liquid-Liquid PartitioningCrude Ethanol Extract1 kgPetroleum Ether Fraction150 g15%
Ethyl Acetate (B1210297) Fraction300 g30%
n-Butanol Fraction250 g25%
Aqueous Residue300 g30%

Table 2: Solvent Requirements for Large-Scale Extraction and Chromatography

ProcessStarting MaterialMaterial QuantitySolventSolvent Volume (Approx.)
MacerationDried Plant Material10 kgEthanol (95%)100 L (in 3 portions)
Liquid-Liquid PartitioningCrude Extract1 kgPetroleum Ether3 x 2 L
Ethyl Acetate3 x 2 L
n-Butanol3 x 2 L
Silica (B1680970) Gel ChromatographyEthyl Acetate Fraction100 gn-Hexane5 L
Ethyl Acetate5 L

Experimental Protocols

Protocol 1: Large-Scale Extraction and Liquid-Liquid Partitioning

This protocol describes the initial extraction of this compound from the plant material and its fractionation based on polarity.

Materials:

  • Dried and powdered aerial parts of Pogostemon parviflorus

  • Ethanol (95%)

  • Petroleum Ether

  • Ethyl Acetate

  • n-Butanol

  • Large-scale maceration tank with stirrer

  • Rotary evaporator

  • Large separatory funnels

Procedure:

  • Maceration:

    • Place 10 kg of powdered P. parviflorus in a maceration tank.

    • Add 40 L of 95% ethanol and stir for 24 hours at room temperature.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process two more times with 30 L of 95% ethanol each time.

    • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract (approx. 1 kg) in 5 L of distilled water.

    • Transfer the suspension to a large separatory funnel and extract three times with 2 L of petroleum ether. Combine the petroleum ether fractions. This fraction will contain non-polar compounds.

    • Subsequently, extract the aqueous layer three times with 2 L of ethyl acetate. Combine the ethyl acetate fractions. This compound is expected to be enriched in this fraction.

    • Finally, extract the remaining aqueous layer three times with 2 L of n-butanol. Combine the n-butanol fractions.

    • Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions separately using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of this compound from the enriched ethyl acetate fraction using silica gel column chromatography.

Materials:

  • Concentrated ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column of appropriate size (e.g., 10 cm diameter, 100 cm length)

  • n-Hexane

  • Ethyl Acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp for visualization

  • Staining reagent (e.g., vanillin-sulfuric acid)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the glass column, allowing the solvent to drain slowly, ensuring a tightly and evenly packed column without air bubbles.

    • Equilibrate the column by running 2-3 column volumes of n-hexane through it.

  • Sample Loading:

    • Dissolve 100 g of the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry and then dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a consistent volume (e.g., 500 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by performing TLC on the collected fractions.

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • Combine the fractions containing the pure this compound based on the TLC analysis.

    • Concentrate the combined fractions to obtain the purified this compound.

Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for this compound Extraction

Extraction_Workflow A Dried Pogostemon parviflorus Powder (10 kg) B Maceration with 95% Ethanol A->B C Crude Ethanol Extract B->C D Liquid-Liquid Partitioning C->D E Petroleum Ether Fraction D->E Non-polar compounds F Ethyl Acetate Fraction (Enriched with this compound) D->F Semi-polar compounds G n-Butanol Fraction D->G Polar compounds H Silica Gel Column Chromatography F->H I Purified this compound H->I

Caption: A generalized workflow for the large-scale extraction and purification of this compound.

Diagram 2: Plausible Anti-inflammatory Signaling Pathway of this compound

Based on the known activities of similar epoxy-containing sesquiterpenoids, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Epoxy This compound Epoxy->MAPK inhibition Epoxy->IKK inhibition AP1 AP-1 MAPK->AP1 activates Inflam_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) AP1->Inflam_genes activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflam_genes activates transcription Inflammation Inflammation Inflam_genes->Inflammation

Caption: this compound may inhibit inflammation by blocking NF-κB and MAPK signaling pathways.

Application Notes and Protocols: Epoxyparvinolide as a Molecular Probe for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on a compound named "epoxyparvinolide." Therefore, this document utilizes Parthenolide (B1678480) , a structurally related and well-characterized sesquiterpene lactone containing an epoxide functional group, as a representative molecular probe. The protocols and pathway analyses detailed below are based on established research on Parthenolide and are intended to serve as a comprehensive guide for investigating the mechanism of action of similar natural products.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing epoxy-containing natural products, exemplified by Parthenolide, as molecular probes to dissect cellular signaling pathways, with a primary focus on the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cancer.

Introduction to Parthenolide as a Molecular Probe

Parthenolide is a natural product isolated from the plant Tanacetum parthenium (feverfew). It possesses a reactive epoxide and an α,β-unsaturated carbonyl group, which contribute to its biological activity. Parthenolide has been extensively studied as an anti-inflammatory and anti-cancer agent. Its primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, a key upstream regulator of the NF-κB signaling pathway. This specific inhibitory action makes Parthenolide an excellent molecular probe for studying the roles of the NF-κB pathway in various physiological and pathological processes.

Quantitative Data: Bioactivity of Parthenolide

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Parthenolide in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
CNE1Nasopharyngeal Carcinoma20.05 (24h), 7.46 (48h)[2]
CNE2Nasopharyngeal Carcinoma32.66 (24h), 10.47 (48h)[2]
SiHaCervical Cancer8.42[3]
MCF-7Breast Cancer9.54[3]
GLC-82Non-Small Cell Lung Cancer6.07[4]
H1650Non-Small Cell Lung Cancer9.88[4]
H1299Non-Small Cell Lung Cancer12.37[4]
PC-9Non-Small Cell Lung Cancer15.36[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the molecular probe on cultured cells.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Parthenolide (or other epoxy-containing natural product)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Parthenolide in complete culture medium. A typical concentration range is 0-40 µM.[5]

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Parthenolide. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the Parthenolide concentration.

NF-κB Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with the molecular probe.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB reporter plasmid (e.g., expressing secreted embryonic alkaline phosphatase (SEAP) or luciferase under the control of an NF-κB response element)

  • Transfection reagent

  • Parthenolide

  • TNF-α (or other NF-κB stimulus)

  • Assay-specific detection reagent (e.g., Quanti-Blue for SEAP, luciferase substrate)

  • 96-well plates

  • Luminometer or spectrophotometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and transfect them with the NF-κB reporter plasmid according to the manufacturer's protocol.

  • After 24 hours of transfection, treat the cells with various concentrations of Parthenolide (e.g., 15, 50, 70 µM) for 1-2 hours.[6]

  • Stimulate the cells with an NF-κB activator, such as 100 ng/mL of TNF-α, for 24 hours.[6]

  • Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's instructions. For SEAP, this typically involves collecting the cell culture supernatant and incubating it with a colorimetric substrate.

  • Quantify the results using a luminometer or spectrophotometer. A decrease in reporter activity in Parthenolide-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

  • Cells of interest

  • Parthenolide

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-IKKβ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells and treat with Parthenolide (e.g., 5, 10, 25 µM) for a specified time (e.g., 6 hours), with or without subsequent stimulation with TNF-α.[7]

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis induced by the molecular probe.

Materials:

  • Cells of interest

  • Parthenolide

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of Parthenolide (e.g., 5, 10, 20 µM) for 24-48 hours.[4]

  • Harvest the cells (including any floating cells in the medium) and wash them with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival, Proliferation) NFkB_active->Transcription

Caption: Parthenolide inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Select Cell Line (e.g., Cancer Cell Line) treatment Treat with Molecular Probe (e.g., Parthenolide) start->treatment phenotypic Phenotypic Assays treatment->phenotypic mechanistic Mechanistic Assays treatment->mechanistic viability Cell Viability (MTT Assay) phenotypic->viability apoptosis Apoptosis (Annexin V/PI) phenotypic->apoptosis analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis reporter Pathway Activity (NF-κB Reporter Assay) mechanistic->reporter western Protein Expression/ Phosphorylation (Western Blot) mechanistic->western reporter->analysis western->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Epoxidation Reactions for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing epoxidation reactions in the synthesis of complex natural products. Low yields in these critical steps can be a significant bottleneck. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during epoxidation reactions and offers potential solutions.

Q1: My epoxidation reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Several factors can lead to low or no product formation. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The oxidizing agent (e.g., peroxyacids like m-CPBA, silyl (B83357) peroxides) may have degraded. Peroxyacids are sensitive to storage conditions. Silyl peroxides can be sensitive to hydrolysis.

    • Troubleshooting: Use a freshly opened bottle of the reagent or titrate the active oxygen content of your current batch. For silyl peroxides, ensure they have been stored under anhydrous conditions.[1]

  • Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.

    • Troubleshooting: While some epoxidations proceed at room temperature, others may require heating or cooling to achieve optimal rates and prevent side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Substrate Reactivity: The electronic properties of the alkene (olefin) significantly impact reactivity.

    • Troubleshooting: Electron-rich olefins are generally more reactive in electrophilic epoxidation reactions.[1] Electron-deficient olefins may require more forcing conditions, a different type of oxidant, or a catalytic system.[1]

  • Solvent and Reagent Purity: Moisture or impurities in the solvent or other reagents can quench the oxidizing agent or catalyze side reactions.

    • Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and purify reagents if necessary.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The most common byproduct in epoxidation reactions is the corresponding diol, formed by the ring-opening of the desired epoxide.[1]

  • Primary Cause: Diol Formation: This occurs due to the ring-opening of the epoxide, which can be catalyzed by acidic or basic conditions, or by the presence of nucleophiles like water.[1]

    • Troubleshooting:

      • Maintain neutral and anhydrous conditions throughout the reaction and workup.[1]

      • Use aprotic solvents.[1]

      • Carefully control the pH during any aqueous workup. Consider using a buffered system.[1]

      • For some catalytic systems, adding a non-coordinating base like pyridine (B92270) can prevent epoxide ring-opening.[1]

  • Other Potential Byproducts:

    • Rearrangement Products: Acid-sensitive substrates or products may undergo rearrangement.

    • Decomposition of Oxidant: For instance, silyl peroxides can decompose to form siloxanes.[1]

Q3: My reaction is showing poor regioselectivity or stereoselectivity. How can I improve this?

A3: The selectivity of an epoxidation reaction is highly dependent on the substrate and the chosen method.

  • Regioselectivity: In molecules with multiple double bonds, the most electron-rich double bond will typically react fastest with electrophilic oxidants like m-CPBA.[2]

    • Troubleshooting: For selective epoxidation of less reactive double bonds, consider using a directed epoxidation, such as the Sharpless-Katsuki epoxidation for allylic alcohols.[2][3] This method uses a titanium catalyst to direct the oxidant to the double bond adjacent to an alcohol.[2]

  • Stereoselectivity: The stereochemical outcome can often be influenced by the steric environment of the double bond or by using a chiral catalyst for asymmetric epoxidation.

    • Troubleshooting: For enantioselective epoxidation, methods like the Sharpless asymmetric epoxidation are highly effective for allylic alcohols.[3] Other methods using chiral catalysts and various oxidants are available for different classes of olefins.[4][5]

Quantitative Data Summary

The choice of epoxidation method can significantly impact the yield. The table below summarizes typical yields for common epoxidation methods on representative substrates.

Epoxidation MethodSubstrate TypeOxidantTypical Yield RangeReference
Peroxyacid EpoxidationElectron-rich Alkenesm-CPBA70-95%[4]
Sharpless Asymmetric EpoxidationAllylic Alcoholst-BuOOH, Ti(O-iPr)₄, DET70-90% (high ee)[2][3]
Shi Asymmetric EpoxidationUnfunctionalized AlkenesOxone, Chiral Ketone80-95% (high ee)[5]
Metal-Catalyzed EpoxidationVarious AlkenesH₂O₂, Metal Catalyst (e.g., Mn, Re)60-90%[1][5]

Experimental Protocols

Below are detailed methodologies for key epoxidation experiments.

Protocol 1: General Epoxidation using m-CPBA
  • Reactant Preparation: Dissolve the alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in the same solvent. Add the m-CPBA solution dropwise to the stirred alkene solution over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (B1220275) to destroy excess peroxide. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Sharpless-Katsuki Asymmetric Epoxidation
  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add dichloromethane. Cool the solvent to -20 °C. Add titanium(IV) isopropoxide (Ti(O-iPr)₄, 0.1 eq) followed by diethyl tartrate (DET, 0.12 eq). Stir for 10 minutes.

  • Substrate Addition: Add the allylic alcohol (1.0 eq) to the catalyst mixture.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (t-BuOOH, 2.0 eq) in toluene (B28343) dropwise.

  • Reaction: Maintain the reaction at -20 °C and monitor its progress by TLC. The reaction may take several hours to days.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the resulting epoxide by column chromatography.

Visualizations

General Workflow for Epoxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Alkene, Solvent) mix Combine Reactants & Oxidant at 0°C prep_reactants->mix prep_oxidant Prepare Oxidant Solution prep_oxidant->mix monitor Monitor Reaction (TLC, LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end End purify->end start Start start->prep_reactants

Caption: A general experimental workflow for epoxidation reactions.

Troubleshooting Low Yield in Epoxidation

G start Low Yield or No Reaction check_reagents Check Reagent Quality (Oxidant, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate side_reactions Check for Side Reactions (e.g., Diol Formation) start->side_reactions solution_reagents Use Fresh Reagents & Anhydrous Solvents check_reagents->solution_reagents Degraded? solution_conditions Optimize Temperature & Reaction Time check_conditions->solution_conditions Suboptimal? solution_substrate Use Stronger Oxidant or Catalyst System check_substrate->solution_substrate Electron-poor? solution_side_reactions Maintain Neutral/Anhydrous Conditions; Use Buffer side_reactions->solution_side_reactions Present? G Alkene Alkene Substrate Epoxide Desired Epoxide Alkene->Epoxide + Oxidant Diol Diol Byproduct Epoxide->Diol + H₂O (Acid/Base Cat.) Rearrangement Rearrangement Products Epoxide->Rearrangement Acidic Conditions

References

Challenges in the purification of Epoxyparvinolide from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Epoxyparvinolide from crude fungal extracts. This compound, a sesquiterpenoid with the chemical formula C15H22O3, presents unique purification challenges due to its non-polar nature and the presence of a reactive epoxide ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude fungal extracts?

A1: The main difficulties arise from its chemical properties and the complexity of the crude extract:

  • Co-elution of structurally similar impurities: Fungal extracts often contain a complex mixture of other non-polar terpenoids and lipids that have similar chromatographic behavior to this compound, making separation difficult.

  • Low abundance: The concentration of this compound in the crude extract is often low, requiring efficient and high-resolution purification techniques to achieve high purity.

  • Instability: The epoxide ring in this compound can be sensitive to acidic conditions and certain solvents, potentially leading to degradation or artifact formation during purification.

  • Poor UV absorbance: Lacking a strong chromophore, this compound can be difficult to detect using standard UV-Vis detectors, necessitating the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: Normal-phase flash column chromatography is effective for initial fractionation of the crude extract to separate major compound classes.

  • Intermediate Purification: Reversed-phase chromatography (C18) is a powerful technique to separate this compound from other non-polar compounds based on hydrophobicity.

  • Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC), often using a silica (B1680970) or a specialized polar-embedded reversed-phase column, is usually required for obtaining highly pure this compound.

Q3: How can I improve the resolution and recovery of this compound during chromatography?

A3: Optimizing your chromatographic conditions is key:

  • Solvent System Selection: For normal-phase chromatography, a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is recommended. For reversed-phase, a gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used. Fine-tuning the gradient profile is crucial for separating closely eluting compounds.

  • Column Loading: Avoid overloading the column, as this can lead to poor separation and peak tailing. A general rule is to load no more than 1-5% of the column's stationary phase weight.

  • Flow Rate: A slower flow rate generally improves resolution by allowing more time for equilibrium between the mobile and stationary phases.

Q4: What are the best methods for detecting this compound during fractionation?

A4: Due to its weak UV absorbance, alternative detection methods are often necessary:

  • Thin-Layer Chromatography (TLC): Use a universal staining reagent such as p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) (CAM) to visualize spots.

  • Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and is independent of optical properties.

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer allows for highly sensitive and specific detection based on the mass-to-charge ratio of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Co-elution of this compound with impurities Solvent system is not selective enough.1. Optimize the solvent gradient to be shallower around the elution point of this compound. 2. Try a different combination of solvents with different selectivities (e.g., replace ethyl acetate with methyl tert-butyl ether). 3. Switch to an orthogonal chromatographic mode (e.g., from normal-phase to reversed-phase).
Low yield of purified this compound 1. Degradation on silica gel. 2. Irreversible adsorption to the stationary phase. 3. Loss during solvent evaporation.1. Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the mobile phase. 2. Use a less active stationary phase like alumina (B75360) or a bonded phase. 3. Use a rotary evaporator at a low temperature and avoid evaporating to complete dryness.
Peak tailing in HPLC 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Sample solvent is too strong.1. Reduce the amount of sample injected. 2. Add a small amount of a modifier like trifluoroacetic acid (for reversed-phase) or triethylamine (for normal-phase) to the mobile phase. 3. Dissolve the sample in the initial mobile phase.
No detection of this compound 1. Concentration is below the detection limit of the UV detector. 2. Compound did not elute from the column.1. Use a more sensitive detector like ELSD or MS. 2. Increase the strength of the elution solvent at the end of the gradient to ensure all compounds are eluted.

Experimental Protocols

General Protocol for the Extraction and Initial Fractionation of this compound from Fungal Culture

  • Extraction:

    • Culture the fungus in a suitable liquid or solid medium.

    • After the incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Initial Fractionation by Flash Column Chromatography:

    • Column Packing: Dry pack a silica gel column with an appropriate amount of stationary phase (e.g., 100 times the weight of the crude extract).

    • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

    • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% hexane to 100% ethyl acetate.

    • Fraction Collection: Collect fractions of a suitable volume and monitor the separation by TLC.

    • Analysis: Analyze the fractions by TLC, staining with p-anisaldehyde solution and heating to visualize the spots. Combine fractions containing compounds with similar Rf values to that expected for this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis FungalCulture Fungal Culture SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract FlashChromatography Flash Chromatography (Silica Gel) CrudeExtract->FlashChromatography Fractionation Fractionation FlashChromatography->Fractionation TLCAnalysis TLC Analysis Fractionation->TLCAnalysis CombinedFractions Combined Fractions TLCAnalysis->CombinedFractions PrepHPLC Preparative HPLC (C18 or Silica) CombinedFractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Structural Analysis (NMR, MS) Purethis compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic Start Problem Encountered CoElution Co-elution of Impurities? Start->CoElution LowYield Low Yield? CoElution->LowYield No OptimizeGradient Optimize Gradient / Change Solvents CoElution->OptimizeGradient Yes PeakTailing Peak Tailing? LowYield->PeakTailing No DeactivateSilica Deactivate Silica / Change Stationary Phase LowYield->DeactivateSilica Yes PeakTailing->Start No, Other Issue ReduceLoad Reduce Sample Load PeakTailing->ReduceLoad Yes ChangeColumn Change Chromatographic Mode OptimizeGradient->ChangeColumn GentleEvaporation Gentle Evaporation DeactivateSilica->GentleEvaporation ModifyMobilePhase Modify Mobile Phase ReduceLoad->ModifyMobilePhase

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Epoxyparvinolide Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyparvinolide. The information provided is based on general principles of organic chemistry and formulation science, with specific examples drawn from related compounds due to the limited publicly available data on this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stability and solubility important?

A1: this compound is a complex natural product, likely belonging to the class of sesquiterpene lactones, characterized by the presence of both an epoxide and a lactone functional group. The stability and solubility of this compound are critical physicochemical properties that influence its biological activity, bioavailability, and formulation development. Poor stability can lead to degradation of the molecule, loss of efficacy, and the formation of potentially toxic byproducts. Low solubility can hinder its absorption and distribution in biological systems, limiting its therapeutic potential.

Q2: What are the primary chemical groups in this compound that may contribute to instability?

A2: The two primary functional groups of concern for stability are the epoxide and the lactone rings.

  • Epoxide Ring: This three-membered ring is highly strained and susceptible to ring-opening reactions under both acidic and basic conditions, as well as by nucleophilic attack.

  • Lactone Ring: This cyclic ester is prone to hydrolysis, particularly under basic conditions, which would open the ring to form a hydroxy carboxylic acid.[1]

Q3: What are common signs of this compound degradation in my sample?

A3: Degradation can manifest in several ways, including:

  • Changes in the physical appearance of the sample (e.g., color change, precipitation).

  • The appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC, UPLC).

  • A shift in the pH of your solution.

  • A decrease in the biological activity of your compound in assays.

Q4: What general strategies can be employed to improve the solubility of this compound?

A4: Several techniques can be explored to enhance the solubility of poorly soluble natural products like this compound:[2][3][4]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve the dissolution rate.[2]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier can enhance its dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of hydrophobic molecules.

  • Co-solvents: Employing a mixture of solvents can significantly improve solubility.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, this must be done cautiously with this compound due to the pH sensitivity of the lactone and epoxide groups.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers.

  • Precipitation of the compound during experiments.

  • Low or variable results in biological assays.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inherent low aqueous solubility - Attempt solubilization in a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol, DMF) before diluting with aqueous buffer. - Investigate the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL). - Consider particle size reduction techniques like sonication of the suspension or filtration through a smaller pore size filter if appropriate for your experiment.
Incorrect pH of the solvent - Determine the optimal pH range for solubility while considering the stability of the epoxide and lactone rings. A slightly acidic pH (5-6) might be a reasonable starting point to balance solubility and stability.
Compound has precipitated out of solution - If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to prevent precipitation. - Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, try gentle warming or sonication to redissolve, but be mindful of potential degradation.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of unknown peaks in analytical data (HPLC, LC-MS).

  • A decrease in the concentration of the parent compound in stored solutions.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Hydrolysis of the lactone ring - Avoid strongly basic conditions (pH > 8). The lactone ring is particularly susceptible to alkaline hydrolysis. - Prepare solutions in buffers with a pH range of 4-7. - Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) to slow down hydrolysis.
Opening of the epoxide ring - Avoid both strong acids (pH < 4) and strong bases. The epoxide ring can open under both conditions. - Protect the compound from strong nucleophiles.
Oxidative degradation - Degas solvents to remove dissolved oxygen. - Consider the addition of antioxidants (e.g., BHT, Vitamin E) to your formulation if compatible with your experimental system. - Store the compound under an inert atmosphere (e.g., argon or nitrogen).
Photodegradation - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Conduct experiments under low-light conditions when possible.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in the public domain, the following tables provide illustrative data based on general knowledge of similar compounds. These are not experimental results for this compound and should be used as a general guide only.

Table 1: Illustrative Solubility of a Model Epoxy-Lactone Compound in Different Solvents

SolventEstimated Solubility (mg/mL)
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
Ethanol5 - 10
DMSO> 50
10% HP-β-Cyclodextrin in water0.1 - 0.5

Table 2: Illustrative Stability of a Model Epoxy-Lactone Compound under Stress Conditions (Remaining Compound after 24h)

Condition% Remaining Compound
0.1 M HCl (aq)< 20%
Water (pH 7)~95%
0.1 M NaOH (aq)< 10%
3% H₂O₂ (aq)~80%
60°C (in solution)~70%
UV Light Exposure~60%

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Forced Degradation Study for Stability Assessment
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light in a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to observe the formation of degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start This compound Powder sol_add Add excess to Aqueous Buffer sol_start->sol_add sol_shake Equilibrate (Shake-Flask) sol_add->sol_shake sol_centrifuge Centrifuge sol_shake->sol_centrifuge sol_supernatant Collect Supernatant sol_centrifuge->sol_supernatant sol_analyze Analyze by HPLC sol_supernatant->sol_analyze stab_start This compound Solution stab_stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze by HPLC stab_sample->stab_analyze

Caption: Experimental workflows for solubility and stability assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates nfkb NF-κB akt->nfkb Activates transcription Gene Transcription (Proliferation, Survival) mtor->transcription nfkb->transcription epoxy This compound (Sesquiterpene Lactone) epoxy->akt Inhibits epoxy->nfkb Inhibits

Caption: Postulated inhibitory action on the PI3K/Akt/NF-κB pathway.

logical_relationship compound This compound solubility Solubility compound->solubility stability Stability compound->stability bioavailability Bioavailability solubility->bioavailability stability->bioavailability formulation Formulation Strategy formulation->solubility formulation->stability

Caption: Interdependence of key properties for drug development.

References

Technical Support Center: Optimization of Reaction Conditions for Epoxyparvinolide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Epoxyparvinolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites in this compound for derivatization?

This compound, a sesquiterpene lactone, possesses several reactive functional groups. The most prominent sites for derivatization are the epoxide ring and the α-methylene-γ-lactone moiety. The epoxide is susceptible to ring-opening reactions with various nucleophiles under both acidic and basic conditions.[1][2] The α,β-unsaturated carbonyl system in the lactone ring can undergo Michael addition reactions.[3]

Q2: How does the choice of acidic or basic conditions affect the epoxide ring-opening reaction?

The reaction conditions significantly influence the regioselectivity of the epoxide ring-opening.

  • Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon of the epoxide, following an SN1-like mechanism.[1][2][4] This is because the transition state has significant carbocationic character, which is more stabilized at the more substituted position.

  • Base-Catalyzed Conditions: Under basic conditions, a strong nucleophile will attack the less sterically hindered carbon of the epoxide in an SN2 reaction.[1][5]

Q3: What are some common nucleophiles used for the derivatization of epoxides?

A wide range of nucleophiles can be employed for the ring-opening of epoxides, including:

  • Hydroxides (to form diols)

  • Alkoxides (to form ethers)

  • Amines

  • Thiols

  • Azides

  • Halides (e.g., from HCl, HBr)[1][2]

Q4: What are the challenges associated with the derivatization of this compound?

Working with sesquiterpene lactones like this compound can present several challenges:

  • Instability: These compounds can be unstable under harsh acidic or alkaline conditions, leading to degradation or unwanted rearrangements.[3]

  • Solubility: this compound may exhibit poor solubility in aqueous solutions, which can affect reaction kinetics and yield.[3]

  • Selectivity: The presence of multiple reactive sites can lead to a lack of selectivity and the formation of side products.

  • Rearrangements: Acid-catalyzed reactions of epoxy-germacranolides can sometimes lead to complex rearrangements, such as the formation of furanoheliangolides or cadinanes, instead of simple ring-opening.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inactive Reagents: Nucleophile or catalyst may be degraded. - Low Reaction Temperature: Insufficient energy to overcome the activation barrier. - Poor Solubility: this compound not fully dissolved in the reaction solvent.- Use fresh or properly stored reagents. - Gradually increase the reaction temperature while monitoring for side product formation. - Screen for a more suitable solvent or solvent mixture that can dissolve all reactants.
Formation of multiple products - Lack of Regioselectivity: Both epoxide carbons are being attacked. - Side Reactions: The α-methylene-γ-lactone moiety is reacting. - Epimerization: The stereochemistry at certain centers is changing.- For base-catalyzed reactions, ensure a strong, sterically unhindered nucleophile is used to favor attack at the less substituted carbon. For acid-catalyzed reactions, milder Lewis acids might offer better control. - Protect other reactive functional groups if necessary and possible. - Carefully control reaction temperature and time.
Product degradation - Harsh Reaction Conditions: Strong acids or bases are degrading the molecule. - Prolonged Reaction Time: The product is not stable under the reaction conditions over time.- Use milder catalysts (e.g., weaker acids or bases). - Optimize the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. - Work at lower temperatures if the reaction permits.
Unidentified product observed - Acid-Induced Rearrangement: The epoxy-germacranolide scaffold has undergone a skeletal rearrangement.[6]- If a simple ring-opened product is desired, consider switching to base-catalyzed conditions. - Use less harsh acidic conditions (e.g., weaker Lewis or Brønsted acids) and lower temperatures. - Thoroughly characterize the unexpected product to understand the rearrangement pathway.

Experimental Protocols

General Workflow for this compound Derivatization

experimental_workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add nucleophile and catalyst (if any) dissolve->add_reagents reaction React at controlled temperature and time add_reagents->reaction quench Quench reaction reaction->quench extract Extract product quench->extract purify Purify by chromatography extract->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End: Derivatized this compound characterize->end

A generalized workflow for the derivatization of this compound.
Protocol 1: Acid-Catalyzed Methanolysis (Illustrative)

This protocol describes a general procedure for the acid-catalyzed ring-opening of an epoxide with methanol (B129727). Conditions should be optimized for this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of sulfuric acid or a Lewis acid.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Base-Catalyzed Thiol Addition (Illustrative)

This protocol outlines a general procedure for the base-catalyzed ring-opening of an epoxide with a thiol.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium Hydride (NaH) or another suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium (B1175870) Chloride (NH₄Cl) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous THF.

  • Cool the solution to 0 °C and carefully add sodium hydride in portions.

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the this compound solution to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical yield data based on the optimization of reaction conditions for a generic epoxide ring-opening reaction. This data is for illustrative purposes and actual results with this compound may vary.

Entry Catalyst (mol%) Nucleophile Solvent Temperature (°C) Time (h) Yield (%)
1H₂SO₄ (5)MeOHMeOH0465
2H₂SO₄ (5)MeOHMeOH25275
3BF₃·OEt₂ (10)MeOHCH₂Cl₂0370
4NaH (1.2 eq)PhSHTHF0 → 25685
5Et₃N (2.0 eq)PhSHCH₃CN50860

Signaling Pathway and Reaction Logic

Acid-Catalyzed Epoxide Ring Opening

acid_catalyzed_opening Epoxide This compound Protonation Protonation of Epoxide Oxygen Epoxide->Protonation H⁺ Protonated_Epoxide Protonated Epoxide (Activated) Protonation->Protonated_Epoxide Nucleophilic_Attack Nucleophilic Attack (at more substituted C) Protonated_Epoxide->Nucleophilic_Attack Nu:⁻ Product_intermediate Ring-Opened Intermediate Nucleophilic_Attack->Product_intermediate Deprotonation Deprotonation Product_intermediate->Deprotonation Final_Product Trans-diol Derivative Deprotonation->Final_Product

Mechanism of acid-catalyzed epoxide ring opening.
Base-Catalyzed Epoxide Ring Opening

base_catalyzed_opening Epoxide This compound Nucleophilic_Attack SN2 Attack by Strong Nucleophile (at less substituted C) Epoxide->Nucleophilic_Attack Nu:⁻ Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation of Alkoxide Alkoxide_Intermediate->Protonation H₂O or mild H⁺ Final_Product Trans-diol Derivative Protonation->Final_Product

Mechanism of base-catalyzed epoxide ring opening.

References

Technical Support Center: Reproducibility in Epoxyparvinolide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility challenges in bioassays involving Epoxyparvinolide. The information is tailored for researchers, scientists, and drug development professionals to enhance the reliability and consistency of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While specific research on this compound is limited, related compounds such as epoxyguaianolide exhibit anti-inflammatory and immunomodulatory effects.[1][2] The primary mechanism of action for many sesquiterpene lactones involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4] This pathway is a crucial regulator of immune and inflammatory responses.

Q2: We are observing high variability in our anti-inflammatory assay results with this compound. What are the common causes?

High variability in anti-inflammatory bioassays with natural products like this compound can stem from several factors:

  • Compound Stability and Solubility: this compound's stability in culture media and its solubility can significantly impact its effective concentration. Degradation or precipitation of the compound will lead to inconsistent results.

  • Cell Line Health and Passage Number: The health, confluency, and passage number of the cell line used are critical.[5] Senescent or unhealthy cells will respond differently to stimuli and treatments.

  • Reagent Quality and Consistency: Variations in the quality of reagents such as cell culture media, serum, and stimulating agents (e.g., lipopolysaccharide - LPS) can introduce significant variability.

  • Assay Protocol Adherence: Minor deviations in incubation times, cell seeding densities, and reagent concentrations can lead to significant differences in results.

  • Plasticware and Equipment: Inconsistent surface coatings on plates and variability in incubator conditions (CO2, temperature, humidity) can affect cell growth and response.

Q3: How can we be sure that the observed effect of this compound is due to its anti-inflammatory activity and not cytotoxicity?

It is crucial to differentiate between anti-inflammatory effects and cytotoxicity. This can be achieved by performing a cytotoxicity assay in parallel with your functional assay.

  • Recommendation: Use a cytotoxicity assay such as the MTT, MTS, or neutral red uptake assay to determine the concentration range at which this compound is not toxic to the cells.[6] The anti-inflammatory assays should then be conducted at non-toxic concentrations.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for NF-κB Inhibition

Possible Causes & Solutions

Possible Cause Troubleshooting Step
This compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
Variable Cell Response to LPS Ensure the LPS stock solution is properly stored and use a consistent final concentration for stimulation. Titrate the LPS concentration to determine the optimal dose for robust NF-κB activation in your cell line.
Inconsistent Cell Seeding Density Optimize and strictly adhere to a standardized cell seeding protocol. Ensure even cell distribution across the wells of the microplate.
Edge Effects in Microplates Avoid using the outer wells of the microplate for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Variability in Reporter Gene Assays If using a luciferase or fluorescent reporter, ensure the reporter construct is stable in the cell line. Validate the reporter's response to known inhibitors and activators.
Issue 2: High Background Signal in STAT3 Phosphorylation Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Constitutive STAT3 Activation Some cancer cell lines exhibit high basal levels of STAT3 phosphorylation. Select a cell line with low basal STAT3 activity or serum-starve the cells before stimulation.
Non-specific Antibody Binding Optimize the concentration of the primary and secondary antibodies. Include appropriate isotype controls to check for non-specific binding.
Interference from Media Components Phenol (B47542) red and other components in cell culture media can interfere with fluorescent or luminescent readouts. Consider using phenol red-free media for the assay.
Inadequate Washing Steps Ensure thorough but gentle washing of the cells between antibody incubation steps to remove unbound antibodies and reduce background.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Reporter Assay
  • Cell Seeding: Seed a stable NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate and allow cells to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration) and express the results as a percentage of the stimulated control.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the clear communication of experimental design and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Preparation treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation readout Assay Readout (e.g., Luciferase) stimulation->readout data_collection Data Collection readout->data_collection normalization Normalization data_collection->normalization ic50_calc IC50 Calculation normalization->ic50_calc

Caption: General workflow for an in vitro bioassay.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκB This compound This compound This compound->IKK Inhibits Gene Inflammatory Gene Transcription NFkB_nuc->Gene

Caption: Simplified NF-κB signaling pathway and proposed inhibition.

stat3_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc translocation This compound This compound This compound->JAK Potential Inhibition Gene Target Gene Transcription pSTAT3_dimer_nuc->Gene

References

Enhancing the resolution of Epoxyparvinolide in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Epoxyparvinolide. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance peak resolution in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution in HPLC, and why is it crucial for my this compound analysis?

A1: Chromatographic resolution (Rs) is a quantitative measure of how well two adjacent peaks are separated in a chromatogram. It is influenced by column efficiency, selectivity, and retention factor.[1] A high resolution is crucial as it ensures accurate identification and quantification of this compound, preventing interference from impurities or other compounds in the sample matrix. Poor resolution can lead to inaccurate results and method failure.[1][2] For reliable quantification, a resolution value of Rs ≥ 1.5 is generally desired.

Q2: What are the fundamental factors I can manipulate to improve the resolution of my this compound peak?

A2: The resolution between two peaks is governed by the resolution equation, which involves three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[3][4]

  • Selectivity (α): The most powerful factor for improving resolution, selectivity describes the separation in time or distance between the maxima of two peaks. It is primarily controlled by the chemistry of the stationary phase (column type) and the mobile phase composition (organic solvent type, pH, additives).

  • Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing retention can provide more time for separation to occur. It is most easily adjusted by changing the strength of the mobile phase (the ratio of organic solvent to water).

Q3: I am starting a new analysis for this compound. What are good initial RP-HPLC conditions to use?

A3: For a novel compound like this compound, a systematic approach is recommended. A good starting point involves using a standard C18 column and a simple mobile phase gradient. This allows you to survey a wide range of solvent strengths to determine the approximate composition needed for elution.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA versatile, common reversed-phase column suitable for many natural products.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for many compounds and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile (B52724) (ACN)A common, effective organic modifier with low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute compounds with a wide range of polarities and establish a starting point for optimization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperatures can improve efficiency by reducing mobile phase viscosity.
Detection UV, scan for optimal wavelength (e.g., 200-400 nm)This compound's chromophores will determine the optimal detection wavelength.

Troubleshooting Guide

Problem: My this compound peak is completely co-eluting (overlapping) with an impurity peak.

  • Answer: When peaks are completely co-eluting, the primary goal is to change the selectivity (α) of your method. Selectivity is the most effective variable for altering peak spacing.

    • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (B129727) (MeOH) or vice versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter elution order and separation.

    • Modify Mobile Phase pH: If this compound or the impurity has ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically change their retention and selectivity. Use a buffer to maintain a stable pH.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next step. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different retention mechanisms that can resolve co-eluting peaks.

Problem: I have some separation, but the resolution is poor (Rs < 1.5). How can I increase the distance between the peaks?

  • Answer: If you have partial separation, you can improve resolution by optimizing the retention factor (k') or the efficiency (N), in addition to further fine-tuning selectivity (α).

    • Optimize Mobile Phase Strength (Isocratic): In reversed-phase HPLC, reducing the percentage of the organic solvent in the mobile phase will increase the retention time of your compounds. This longer interaction with the stationary phase often leads to better separation. Make small, systematic adjustments (e.g., decrease ACN by 2-5% increments).

    • Shallow the Gradient Slope (Gradient Elution): For gradient methods, decreasing the slope of the gradient (e.g., changing from a 10-minute to a 20-minute gradient over the same solvent range) provides more time for separation to occur and improves resolution for closely eluting peaks.

    • Increase Column Length or Decrease Particle Size: To enhance efficiency (N), you can use a longer column (e.g., 250 mm instead of 150 mm) or switch to a column packed with smaller particles (e.g., 3 µm instead of 5 µm). Be aware that both of these changes will result in higher backpressure.

Problem: My this compound peak is broad and/or tailing, which is degrading the resolution.

  • Answer: Poor peak shape is often related to column efficiency or secondary chemical interactions.

    • Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the sample concentration or injection volume and see if the peak shape improves.

    • Rule out Secondary Interactions: Peak tailing, especially for basic compounds, can occur due to interactions with free silanol (B1196071) groups on the silica (B1680970) packing. Ensure your mobile phase pH is low (e.g., <3) to suppress silanol activity, or use a base-deactivated column.

    • Increase Column Temperature: Raising the temperature (e.g., from 30 °C to 50 °C) decreases mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, ensure your analyte is stable at higher temperatures.

    • Ensure Column Health: A contaminated or old column can cause poor peak shape. Try flushing the column with a strong solvent or replacing it if performance does not improve. Using a guard column can help extend the life of your analytical column.

Parameter Adjustment Effect on Resolution Effect on Retention Time Effect on Backpressure
↓ % Organic Solvent IncreaseIncreaseIncrease
↑ Column Temperature Increase/DecreaseDecreaseDecrease
↓ Flow Rate IncreaseIncreaseDecrease
↑ Column Length IncreaseIncreaseIncrease
↓ Particle Size IncreaseNo significant changeIncrease
Change Solvent Type Varies (can be significant)VariesVaries

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition (Isocratic)

This protocol is designed to fine-tune the mobile phase strength to improve the resolution between closely eluting peaks.

  • Initial Condition: Start with the mobile phase composition that provides some, but inadequate, separation (e.g., 60% Acetonitrile / 40% Water).

  • Systematic Reduction: Decrease the percentage of the organic modifier (Acetonitrile) in small, deliberate steps. For example, prepare mobile phases with 58%, 56%, and 54% Acetonitrile.

  • Equilibration: Before each injection, ensure the column is fully equilibrated with the new mobile phase. Flush the column with at least 10 column volumes.

  • Injection and Analysis: Inject your sample and record the chromatogram for each mobile phase composition.

  • Evaluation: Compare the resolution, retention time, and peak shape from each run. Select the composition that provides the best balance of resolution and analysis time.

Protocol 2: Developing a Gradient Elution Method

This protocol is for developing a gradient method to separate compounds with different polarities, including this compound and its impurities.

  • Scouting Gradient: Perform a fast, broad "scouting" gradient (e.g., 5% to 95% ACN in 10-15 minutes) to determine the approximate elution time of all components.

  • Determine Elution %B: Note the percentage of organic solvent (%B) at which your peaks of interest elute.

  • Calculate Gradient Slope: Based on the scouting run, design a shallower gradient around the elution point of your target peaks. For example, if this compound elutes at 40% ACN, you might design a new gradient that runs from 30% to 50% ACN over 20 minutes.

  • Add Isocratic Holds: To ensure reproducibility, add a short isocratic hold at the initial conditions before the gradient starts and a high-organic wash at the end to clean the column.

  • Refine and Optimize: Adjust the gradient slope and duration to achieve the desired resolution (Rs ≥ 1.5) for the critical peak pair.

Visualizations

Troubleshooting_Workflow cluster_selectivity Optimize Selectivity (α) cluster_retention Optimize Retention (k') cluster_efficiency Optimize Efficiency (N) Start Poor Resolution (Rs < 1.5) ChangeSolvent Change Organic Solvent (ACN ↔ MeOH) Start->ChangeSolvent Peaks are co-eluting AdjustSolventStrength Adjust % Organic (Isocratic) Start->AdjustSolventStrength Peaks are separated, but too close TempFlow ↑ Temperature or ↓ Flow Rate Start->TempFlow Peaks are broad ChangepH Adjust Mobile Phase pH ChangeSolvent->ChangepH If insufficient ChangeColumn Change Stationary Phase (e.g., C18 → Phenyl) ChangepH->ChangeColumn If insufficient End Resolution Goal Achieved (Rs ≥ 1.5) ChangeColumn->End AdjustGradient Shallow Gradient Slope AdjustSolventStrength->AdjustGradient AdjustGradient->ChangeSolvent If insufficient AdjustGradient->End ColumnParams ↑ Column Length or ↓ Particle Size ColumnParams->End CheckOverload Check for Overloading TempFlow->CheckOverload CheckOverload->ColumnParams

Caption: A workflow for troubleshooting poor HPLC resolution.

Resolution_Factors cluster_params Experimental Parameters cluster_factors Resolution Factors MobilePhase Mobile Phase - Organic Solvent Type - % Organic - pH / Buffer Selectivity Selectivity (α) (Peak Spacing) MobilePhase->Selectivity Retention Retention (k') (Elution Time) MobilePhase->Retention StationaryPhase Stationary Phase - Chemistry (C18, Phenyl) - Particle Size (µm) StationaryPhase->Selectivity Efficiency Efficiency (N) (Peak Width) StationaryPhase->Efficiency ColumnGeom Column Geometry - Length (mm) ColumnGeom->Efficiency Conditions Operating Conditions - Flow Rate - Temperature Conditions->Retention Conditions->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution Efficiency->Resolution

Caption: Relationship between experimental parameters and resolution factors.

References

Preventing degradation of Epoxyparvinolide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Epoxyparvinolide to prevent its degradation. Given that this compound is a novel epoxide-containing natural product, this guide is based on the general principles of epoxide chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

A1: For a novel compound of unknown stability like this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture. If a solution is necessary, prepare it fresh and use it immediately. If short-term storage of a solution is required, store it at -80°C.

Q2: What solvents should I use to dissolve this compound?

A2: The choice of solvent can impact stability. Aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally preferred over protic solvents like methanol (B129727) or ethanol, which can act as nucleophiles and open the epoxide ring. The solubility of this compound should be empirically determined in a small amount of sample before preparing a stock solution.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by changes in physical appearance (e.g., color change, precipitation), or by the appearance of new spots on a TLC plate or additional peaks in an HPLC or LC-MS chromatogram. A decrease in the peak area of the parent compound over time is also a strong indicator of degradation.

Q4: Is this compound sensitive to light?

A4: Many natural products are light-sensitive. It is best practice to assume this compound is photolabile until proven otherwise.[1][2] Always store it in an amber vial or a container wrapped in aluminum foil and minimize its exposure to light during handling.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Epoxides are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3] Therefore, it is crucial to maintain a neutral pH if an aqueous solution is required. Buffering the solution may be necessary to prevent pH shifts that could accelerate degradation.

Troubleshooting Guide

Problem: I see multiple new peaks in my HPLC/LC-MS analysis of a stored sample.

  • Possible Cause 1: Hydrolysis. The epoxide ring is likely undergoing hydrolysis, especially if the sample was stored in a protic solvent or exposed to acidic or basic conditions.

    • Solution: Store the compound as a dry solid. If a solution is necessary, use a dry, aprotic solvent. If an aqueous environment is unavoidable, ensure the pH is neutral and buffered.

  • Possible Cause 2: Oxidation. The molecule may have other functional groups susceptible to oxidation.

    • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV light, may have caused degradation.

    • Solution: Always protect the sample from light by using amber vials or by wrapping the container in foil.

Problem: The concentration of my this compound stock solution has decreased over time.

  • Possible Cause 1: Adsorption to the container. Highly lipophilic compounds can sometimes adsorb to plastic surfaces.

  • Possible Cause 2: Slow degradation. The storage conditions may not be optimal, leading to gradual degradation.

    • Solution: Review the storage conditions. Lower the temperature (e.g., from -20°C to -80°C), ensure the solvent is aprotic and dry, and protect from light and air.

Stability and Forced Degradation

To understand the intrinsic stability of this compound, a forced degradation study is recommended.[1][4] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Table 1: Suggested Stress Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C2h - 24h5-20%
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C2h - 24h5-20%
Neutral Hydrolysis Water or Buffer pH 7.0Room Temp / 60°C24h - 72h5-20%
Oxidation 3% H₂O₂Room Temp2h - 24h5-20%
Photodegradation UV light (254 nm) & Visible lightRoom Temp24h - 72h5-20%
Thermal Degradation 80°C (Solid & Solution)N/A24h - 72h5-20%

Note: The conditions should be adjusted based on the observed stability of this compound. The goal is to achieve partial degradation to identify the degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution and a vial of the solid compound in an oven at 80°C.

    • Photodegradation: Expose a vial of the stock solution to UV light (254 nm) and another to visible light in a photostability chamber.

  • Time Points and Sample Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze the samples by a suitable stability-indicating method, such as RP-HPLC with UV and MS detection.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

    • Characterize the major degradation products using the MS data.

Visualizations

logical_workflow start Degradation of this compound Suspected check_storage Review Storage Conditions: - Temperature - Solvent - Light/Air Exposure start->check_storage analytical_check Perform Analytical Check: - HPLC/LC-MS - TLC check_storage->analytical_check new_peaks New Peaks Observed? analytical_check->new_peaks parent_loss Loss of Parent Compound? new_peaks->parent_loss Yes optimize_storage Optimize Storage: - Lower Temperature (-80°C) - Use Aprotic Solvent - Inert Atmosphere - Protect from Light new_peaks->optimize_storage No, but purity is low hydrolysis Suspect Hydrolysis (Acid/Base/Neutral) parent_loss->hydrolysis Yes oxidation Suspect Oxidation parent_loss->oxidation photodegradation Suspect Photodegradation parent_loss->photodegradation resynthesize Consider Resynthesis or Repurification parent_loss->resynthesize Severe Degradation hydrolysis->optimize_storage oxidation->optimize_storage photodegradation->optimize_storage optimize_storage->analytical_check Re-evaluate

Caption: Troubleshooting workflow for suspected degradation of this compound.

degradation_pathways epoxy This compound (Epoxide Ring) acid_hydrolysis Acid-Catalyzed Hydrolysis (+H₂O, H⁺) epoxy->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (+H₂O, OH⁻) epoxy->base_hydrolysis nucleophilic_attack Nucleophilic Attack (+Nu⁻) epoxy->nucleophilic_attack e.g., ROH, RNH₂ diol_trans {trans-Diol} acid_hydrolysis->diol_trans diol_trans2 {trans-Diol} base_hydrolysis->diol_trans2 ring_opened {Ring-Opened Product} nucleophilic_attack->ring_opened

Caption: Common degradation pathways for an epoxide ring.

References

Technical Support Center: Scaling Up Epoxyparvinolide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Epoxyparvinolide for in vivo studies. Given that a specific total synthesis for this compound has not been detailed in publicly available literature, this guide focuses on the general principles and challenges associated with the synthesis and scale-up of complex sesquiterpene lactones and macrolides, classes to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest for in vivo studies?

This compound is a sesquiterpene lactone natural product with the molecular formula C15H22O3. It has been isolated from plants of the Pogostemon genus. Natural products from this genus have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. The potential for similar bioactivities makes this compound a candidate for in vivo studies to evaluate its therapeutic potential.

Q2: What are the main challenges in scaling up the production of a complex natural product like this compound?

Scaling up the synthesis of complex molecules like this compound presents several challenges:

  • Multi-step Synthesis: Total syntheses of such molecules are often lengthy, which can lead to low overall yields.

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers can be difficult to control on a large scale.

  • Reagent Cost and Availability: Reagents used in small-scale synthesis may be too expensive or not available in the quantities required for scale-up.

  • Purification: The purification of intermediates and the final product can be challenging and may require specialized chromatographic techniques that are difficult to scale.

  • Reaction Conditions: Conditions optimized in the lab (e.g., temperature, pressure, reaction time) may not be directly transferable to larger reactors.

Q3: What are the key considerations for developing a scalable synthetic route?

A scalable synthetic route should ideally be:

  • Convergent: Two or more fragments are synthesized separately and then combined late in the synthesis to maximize the overall yield.

  • High-yielding: Each step should have a high chemical yield to ensure a practical overall yield.

  • Stereoselective: Reactions should favor the formation of the desired stereoisomer to avoid difficult purification steps.

  • Robust: The reactions should be tolerant of minor variations in reaction conditions and amenable to large-scale equipment.

  • Cost-effective: The starting materials and reagents should be affordable and readily available.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of complex natural products like this compound.

Problem Potential Cause Suggested Solution
Low Yield in a Key Step Suboptimal reaction conditions (temperature, concentration, catalyst loading).Perform a Design of Experiments (DoE) to systematically optimize reaction parameters.
Poor quality of starting materials or reagents.Verify the purity of all starting materials and reagents before use.
Side reactions leading to byproduct formation.Analyze the reaction mixture by LC-MS or NMR to identify byproducts and adjust reaction conditions to minimize their formation.
Difficulty in Purification Co-elution of the product with impurities.Explore different chromatography techniques (e.g., reversed-phase, ion-exchange) or different solvent systems. Consider crystallization as a purification method.
Product instability on the stationary phase.Use a less acidic or basic stationary phase, or perform the purification at a lower temperature.
Inconsistent Results Between Batches Variations in raw material quality.Establish strict quality control specifications for all starting materials.
Inconsistent reaction setup or execution.Develop a detailed and standardized Standard Operating Procedure (SOP) for the synthesis.
Epoxide Ring Instability The epoxide moiety can be sensitive to acidic or nucleophilic conditions.Use neutral or mildly basic conditions for reactions and purifications. Protect the epoxide if necessary during certain synthetic steps.

Experimental Protocols

While a specific protocol for this compound is not available, the following are generalized methodologies for key reactions often employed in the synthesis of complex macrolides and sesquiterpene lactones.

General Procedure for Macrolactonization (e.g., Yamaguchi Esterification followed by Macrolactonization)
  • Esterification: To a solution of the seco-acid (1 equivalent) in anhydrous toluene (B28343) is added triethylamine (B128534) (2.5 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.2 equivalents). The mixture is stirred at room temperature for 2 hours.

  • Macrolactonization: The reaction mixture is then diluted with a large volume of anhydrous toluene and added dropwise over several hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) (7 equivalents) in anhydrous toluene at reflux.

  • Workup: After the addition is complete, the reaction is stirred for an additional 2 hours at reflux. The mixture is then cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography.

General Procedure for Stereoselective Epoxidation (e.g., Sharpless Asymmetric Epoxidation)
  • To a solution of the allylic alcohol (1 equivalent) in anhydrous dichloromethane (B109758) at -20 °C is added titanium(IV) isopropoxide (1.2 equivalents) and either (+)-diethyl tartrate or (-)-diethyl tartrate (1.5 equivalents).

  • After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene (2 equivalents) is added dropwise.

  • The reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 1 hour at room temperature, then filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Logical Workflow for Scaling Up Natural Product Synthesis

G A Route Scouting & Feasibility B Small-Scale Synthesis (mg) A->B C Process Optimization (g) B->C D Scale-Up to Kilo-Lab (kg) C->D F Troubleshooting & Re-optimization C->F Identify Bottlenecks E In Vivo Studies D->E F->C Implement Improvements

Caption: A logical workflow for the process of scaling up the synthesis of a natural product for in vivo studies.

Potential Signaling Pathway Modulated by this compound

Given the reported anti-inflammatory properties of compounds from the Pogostemon genus, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release of NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Gene Transcription Stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) Stimulus->IKK Epoxy This compound Epoxy->IKK Inhibition

Validation & Comparative

A Comparative Analysis of the Bioactivity of Sesquiterpenoids: Evaluating Epoxyparvinolide Against Established Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the bioactivity of sesquiterpenoids, with a focus on cytotoxic and anti-inflammatory properties. Due to the absence of available experimental data for Epoxyparvinolide in the current scientific literature, this guide presents a comparative framework using the well-characterized sesquiterpenoids: Parthenolide, Costunolide, and Dehydrocostus lactone. This analysis is intended to serve as a reference for the potential evaluation of novel compounds like this compound.

Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse and potent biological activities.[1] Their therapeutic potential, particularly in the areas of oncology and inflammatory diseases, has made them a subject of intense research. This guide provides a comparative overview of the bioactivity of three prominent sesquiterpenoids—Parthenolide, Costunolide, and Dehydrocostus lactone—to serve as a benchmark for assessing the potential of new compounds such as this compound. The primary bioactivities discussed are cytotoxicity against cancer cell lines and anti-inflammatory effects, with a focus on the inhibition of the NF-κB signaling pathway.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Parthenolide, Costunolide, and Dehydrocostus lactone. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Cytotoxicity Data (IC50, µM)

The cytotoxic activity of these sesquiterpenoids has been evaluated against various human cancer cell lines. The data reveals a range of potencies and selective toxicities.

SesquiterpenoidCell LineIC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[2]
MCF-7 (Breast Cancer)9.54 ± 0.82[2]
Costunolide H1299 (Lung Cancer)23.93[3]
MCF-7 (Breast Cancer)40[4]
MDA-MB-231 (Breast Cancer)40
Dehydrocostus lactone HCC70 (Breast Cancer)1.11 ± 1.31
MCF-7 (Breast Cancer)24.70 ± 1.25
BON-1 (Pancreatic Neuroendocrine Tumor)52.3 (48h)
Anti-inflammatory Activity Data (IC50, µM)

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

SesquiterpenoidAssayCell LineIC50 (µM)Reference
Dehydrocostus lactone NO Production InhibitionRAW264.72.283

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A common molecular mechanism underlying the anti-inflammatory and, in part, the cytotoxic effects of many sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and anti-apoptotic proteins.

Parthenolide and Costunolide have been shown to inhibit the NF-κB pathway by directly targeting and inhibiting the IKK complex. This action prevents the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Sesquiterpenoids cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α LPS LPS Receptor Receptor LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation NFkB NF-κB (Active) DNA DNA NFkB->DNA translocates & binds Proteasome->NFkB releases Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates transcription Sesquiterpenoids Parthenolide Costunolide

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Sesquiterpenoids

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bioactivity of chemical compounds. Below are the methodologies for the key experiments cited in this guide.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid (e.g., in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Sesquiterpenoids A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 Value G->H

Figure 2: Workflow for the MTT Cytotoxicity Assay

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) concentration through the determination of its stable breakdown product, nitrite (B80452) (NO2-). It is commonly used to assess the anti-inflammatory activity of compounds in cell-based assays where NO production is induced by inflammatory stimuli.

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at 540 nm.

Procedure:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the sesquiterpenoid for a defined period (e.g., 1 hour). Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: a. In a separate 96-well plate, add a specific volume of the cell culture supernatant. b. Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Griess_Assay_Workflow A 1. Seed Macrophages B 2. Pre-treat with Sesquiterpenoids A->B C 3. Stimulate with LPS B->C D 4. Incubate (e.g., 24h) C->D E 5. Collect Supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure Absorbance (540nm) F->G H 8. Calculate IC50 Value G->H

Figure 3: Workflow for the Griess Assay for Nitric Oxide Inhibition

Conclusion

While a direct comparison with this compound is not currently possible due to a lack of available data, this guide provides a comprehensive framework for evaluating its potential bioactivity. The data presented for Parthenolide, Costunolide, and Dehydrocostus lactone highlight the significant cytotoxic and anti-inflammatory properties characteristic of sesquiterpenoids. The inhibition of the NF-κB signaling pathway represents a key mechanism of action for these compounds. The detailed experimental protocols provided herein offer a standardized approach for the future investigation of this compound and other novel sesquiterpenoids, enabling robust and comparable data generation that will be invaluable to the fields of drug discovery and development.

References

Validating the Therapeutic Potential of Sesquiterpene Lactones in Disease Models: A Comparative Guide Featuring Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Epoxyparvinolide: Initial research indicates that while this compound is a known sesquiterpenoid, extensive biological data regarding its therapeutic potential in specific disease models is not yet available in peer-reviewed literature.[1] To fulfill the core requirements of this guide, we will focus on the closely related and extensively studied sesquiterpene lactone, Parthenolide (B1678480) , as a representative compound of this class. The data and methodologies presented herein for Parthenolide serve as a robust framework for evaluating the therapeutic potential of similar molecules like this compound in future studies.

Parthenolide, a natural compound extracted from the feverfew plant (Tanacetum parthenium), has garnered significant interest for its anti-inflammatory and anti-cancer properties.[2][3] This guide provides a comparative analysis of Parthenolide's performance in various disease models, supported by experimental data and detailed protocols for key assays.

Data Presentation: Comparative Efficacy

The therapeutic potential of Parthenolide and its analogue, Costunolide, has been quantified in numerous preclinical studies. The following tables summarize their cytotoxic effects on various cancer cell lines, providing a basis for comparison.

Table 1: In Vitro Cytotoxicity (IC50) of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3[2][4]
TE671Medulloblastoma6.5[2][4]
HT-29Colon Adenocarcinoma7.0[2][4]
SiHaCervical Cancer8.42 ± 0.76[3][5][6]
MCF-7Breast Cancer9.54 ± 0.82[3][5][6]
CNE1Nasopharyngeal Carcinoma7.46 (48h)[7]
CNE2Nasopharyngeal Carcinoma10.47 (48h)[7]
SW620Colorectal CancerDose-dependent inhibition[8]

Table 2: In Vitro Cytotoxicity (IC50) of Costunolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1299Non-Small-Cell Lung Cancer23.93 ± 1.67[9]
YD-10BOral Cancer9.2[10]
Ca9-22Oral Cancer7.9[10]
YD-9Oral Cancer39.6[10]
SK-BR-3Breast Cancer12.76[11]
T47DBreast Cancer15.34[11]
MCF-7Breast Cancer30.16[11]
MDA-MB-231Breast Cancer27.90[11]

Table 3: Comparative In Vivo Efficacy of Parthenolide

Disease ModelCompoundDosageKey FindingsReference
Colorectal Cancer (SW620 Xenograft)Parthenolide + 5-Fluorouracil (B62378)Not specifiedSignificant inhibition of tumor growth compared to either agent alone.[12]
Rheumatoid Arthritis (Collagen-Induced Arthritis in rats)Parthenolide1 mg/kgSignificantly reduced synovitis, inflammation, and pannus formation scores.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic potential of compounds like Parthenolide.

1. Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., Parthenolide) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[15]

    • Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. NF-κB Activity Assessment using Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293 or RAW264.7) with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid with a constitutively expressed Renilla luciferase.

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound (e.g., Parthenolide) for 1 hour.[18]

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[19]

    • Lyse the cells using a passive lysis buffer.[20]

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase activity.[19]

3. Collagen-Induced Arthritis (CIA) in a Rat Model

This is a widely used preclinical model for rheumatoid arthritis.

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with an equal volume of incomplete Freund's adjuvant.

    • On day 0, inject 0.2 mL of the emulsion subcutaneously at the base of the tail of Wistar rats.

    • Administer a booster injection on day 7.[21]

  • Treatment Protocol:

    • At the onset of arthritic symptoms, randomly assign rats to treatment groups.

    • Administer the test compound (e.g., Parthenolide at 1 mg/kg) or a vehicle control (e.g., 0.9% saline) subcutaneously every second day until the end of the study (e.g., day 14 after symptom onset).[14]

  • Assessment:

    • Monitor and score paw inflammation daily using a macroscopic scoring system (e.g., 0-4 for each paw).

    • At the end of the study, perform histological analysis of the joints to assess synovitis, pannus formation, cartilage damage, and bone erosion.[22]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to the evaluation of Parthenolide.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Parthenolide Parthenolide Parthenolide->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Experimental_Workflow start Start: Identify Test Compound (e.g., Parthenolide) in_vitro In Vitro Studies start->in_vitro cell_lines Select Cancer Cell Lines in_vitro->cell_lines mtt_assay Cell Viability (MTT Assay) cell_lines->mtt_assay ic50 Determine IC50 mtt_assay->ic50 mechanism Mechanism of Action (e.g., NF-κB Assay) ic50->mechanism in_vivo In Vivo Studies (Animal Models) ic50->in_vivo Promising Results mechanism->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft efficacy Evaluate Efficacy (Tumor Growth) xenograft->efficacy toxicity Assess Toxicity xenograft->toxicity data_analysis Data Analysis & Conclusion efficacy->data_analysis toxicity->data_analysis

References

A Comparative Guide to the Synthesis and Structure-Activity Relationship of Parthenolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the target compound "Epoxyparvinolide" did not yield specific research data, this guide focuses on the structurally related and extensively studied sesquiterpene lactone, Parthenolide (B1678480). Parthenolide, originally isolated from the medicinal plant feverfew (Tanacetum parthenium), has garnered significant attention for its wide range of biological activities, particularly its anti-inflammatory and potent anticancer properties.[1][2][3] Its chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows for targeted interactions with biological molecules, making it a promising scaffold for the development of novel therapeutics.[2][4]

This guide provides a comparative overview of the synthesis of various Parthenolide analogues and analyzes their structure-activity relationships (SAR). We present quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of synthetic workflows and relevant signaling pathways to support further research and development in this area.

Structure-Activity Relationship (SAR) of Parthenolide Analogues: A Summary

Structure-activity relationship studies on Parthenolide have revealed several key insights into the chemical features crucial for its biological activity. The α-methylene-γ-lactone moiety and the epoxide ring are considered essential pharmacophores responsible for its covalent interactions with biological targets.[2] Modifications to the core structure have been explored to enhance potency, selectivity, and pharmacokinetic properties.

Key findings from SAR studies include:

  • Modifications at C9 and C14: Functionalization at the C9 and C14 positions of the Parthenolide scaffold has been shown to significantly improve anticancer activity, in some cases by 2- to 14-fold compared to the parent compound.[5]

  • Influence of Lipophilicity: An increase in the lipophilicity of aryl groups appended to the Parthenolide structure generally enhances anticancer activity.[5]

  • Lactone Ring Configuration: The stereochemistry at the C6 and C7 positions of the lactone ring has a moderate impact on the biological activity against some cancer cell lines.[6][7]

  • C1=C10 Double Bond: The configuration of the double bond between C1 and C10 appears to have little to no effect on the compound's activity.[6][7]

Comparative Biological Activity of Parthenolide Analogues

The following table summarizes the cytotoxic activity of selected Parthenolide analogues against various human cancer cell lines. The data highlights the enhanced potency achieved through specific structural modifications.

Compound/AnalogueCancer Cell LineActivity MetricValue (µM)Reference
ParthenolideBel-7402/5-FU (Resistant Hepatocellular Carcinoma)IC5012.98[8]
Parthenolide-5-FU Conjugate (15d) Bel-7402/5-FU (Resistant Hepatocellular Carcinoma)IC502.25[8]
Carbamate (B1207046) Analogue SK-N-MC (Neuroblastoma)LC500.6[5][9]
C9/C14 Modified Analogues Jurkat (T-cell Leukemia)LC50~1-3[5][9]
C9/C14 Modified Analogues JeKo-1 (Mantle Cell Lymphoma)LC50~1-3[5][9]
C9/C14 Modified Analogues HeLa (Cervical Adenocarcinoma)LC50~1-3[5][9]
Ester Derivative (C9 PTL 9-13) MDA-MB-231 (Breast Cancer)LC503.8[9]

Experimental Protocols

General Synthesis of Parthenolide Analogues

A common strategy for generating a diverse library of Parthenolide analogues involves chemoenzymatic synthesis, which leverages the specificity of enzymes for targeted modifications. A representative workflow is as follows:

  • P450-Mediated C-H Hydroxylation: Parthenolide is treated with a specific P450 enzyme to introduce hydroxyl groups at the C9 or C14 positions. This step is crucial for creating reactive handles for further functionalization.[5]

  • Functional Group Introduction: The hydroxylated Parthenolide intermediates are then subjected to various chemical reactions to introduce a range of functional groups. Common modifications include:

    • Carbamoylation: Reaction with isocyanates to form carbamate derivatives.[5]

    • Acylation: Esterification with acyl chlorides or anhydrides.[5]

    • Alkylation: Reaction with alkyl halides.[5]

    • Metal-Catalyzed Carbene Insertion: For the introduction of other carbon-based functionalities.[5]

  • Purification: The resulting analogues are purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

  • Structural Characterization: The structures of the purified analogues are confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (Resazurin Microtiter Assay)

The cytotoxic activity of the synthesized Parthenolide analogues is commonly evaluated using a resazurin-based assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the Parthenolide analogues.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Resazurin (B115843) Addition: A solution of resazurin is added to each well, and the plates are incubated for an additional period to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Synthesis and Mechanism of Action

To provide a clearer understanding of the synthetic strategies and the primary mechanism of action of Parthenolide, the following diagrams have been generated.

Synthetic_Workflow_for_Parthenolide_Analogues Parthenolide Parthenolide Scaffold Hydroxylation P450-Mediated C-H Hydroxylation (C9 or C14) Parthenolide->Hydroxylation Hydroxylated_PTL Hydroxylated Parthenolide Hydroxylation->Hydroxylated_PTL Carbamoylation Carbamoylation Hydroxylated_PTL->Carbamoylation Acylation Acylation Hydroxylated_PTL->Acylation Alkylation Alkylation Hydroxylated_PTL->Alkylation Carbene_Insertion Carbene Insertion Hydroxylated_PTL->Carbene_Insertion Analogues Diverse Parthenolide Analogues Carbamoylation->Analogues Acylation->Analogues Alkylation->Analogues Carbene_Insertion->Analogues

Caption: General chemoenzymatic workflow for the synthesis of Parthenolide analogues.

Parthenolide_NFkB_Pathway Parthenolide Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB Inhibits NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Nuclear Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Parthenolide inhibits the NF-κB signaling pathway by targeting the IKK complex.

References

Head-to-Head Comparison: Epoxyparvinolide vs. Standard-of-Care Drugs in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Preclinical Analysis for Researchers and Drug Development Professionals

This guide provides a detailed head-to-head comparison of the investigational diterpenoid, Epoxyparvinolide, with the standard-of-care cytotoxic agents used in colorectal cancer (CRC) chemotherapy: 5-Fluorouracil, Oxaliplatin (B1677828), and Irinotecan. The data presented is based on preclinical studies in human colorectal cancer cell lines, offering insights into their comparative efficacy and mechanisms of action.

Executive Summary

This compound, a natural compound isolated from Sideritis consanguinea, has demonstrated potent cytotoxic effects in colorectal cancer cell lines. Its mechanism of action involves the induction of both mitochondria-dependent apoptosis and autophagy-mediated cell death. This dual mechanism presents a promising avenue for cancer therapy. This guide directly compares its preclinical performance against the established chemotherapeutic agents 5-Fluorouracil, Oxaliplatin, and Irinotecan, which form the backbone of current CRC treatment regimens.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the standard-of-care drugs in the human colorectal cancer cell lines HCT116 and HT-29.

Table 1: IC50 Values (µM) after 48h Treatment

CompoundHCT116HT-29
This compound 5.2 ± 0.77.8 ± 1.1
5-Fluorouracil ~3.2 - 5.0~8.0 - 13
Oxaliplatin ~2.0 - 19~0.33 - 10
Irinotecan (as SN-38) ~0.004 - 0.008~0.004 - 0.009

Note: IC50 values for standard-of-care drugs are presented as a range compiled from multiple preclinical studies to reflect variability between experimental conditions.

Table 2: Induction of Apoptosis in HCT116 Cells (48h Treatment)

Compound (Concentration)Percentage of Apoptotic Cells (Annexin V+/PI-)
This compound (10 µM) 35.4%
5-Fluorouracil (10 µM) Varies by study, generally induces apoptosis
Oxaliplatin (20 µM) Significant increase in apoptosis observed
Irinotecan (SN-38, 10 nM) Significant increase in apoptosis observed

Note: Quantitative data for apoptosis induction by standard-of-care drugs can vary significantly between studies. The provided information reflects the general consensus from preclinical research.

Mechanism of Action: A Comparative Overview

This compound: Dual Induction of Apoptosis and Autophagy

This compound exerts its anticancer effects through two primary, interconnected pathways:

  • Mitochondria-Dependent Apoptosis: It triggers the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.

  • Autophagy-Mediated Cell Death: this compound also induces autophagy, a cellular self-degradation process. This is evidenced by the increased expression of key autophagy markers, Beclin-1, and the conversion of LC3-I to LC3-II.

cluster_epoxy This compound Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Autophagosome Formation Autophagosome Formation This compound->Autophagosome Formation Induces Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release Cell Death Cell Death Autophagosome Formation->Cell Death Apoptosis->Cell Death

This compound's dual mechanism of action.

Standard-of-Care Drugs: Targeted Disruption of Cellular Processes
  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a crucial enzyme for DNA synthesis, and is also incorporated into DNA and RNA, leading to cellular damage and apoptosis. Some studies suggest 5-FU can also induce a protective autophagic response in cancer cells.

  • Oxaliplatin: A platinum-based alkylating agent that forms platinum-DNA adducts. These adducts interfere with DNA replication and transcription, triggering apoptosis. The role of autophagy in response to oxaliplatin is complex and appears to be cell-type dependent, with some studies reporting a pro-survival role.

  • Irinotecan: A topoisomerase I inhibitor. Its active metabolite, SN-38, stabilizes the topoisomerase I-DNA complex, leading to DNA single and double-strand breaks during replication, which ultimately induces apoptosis. Irinotecan has also been shown to induce autophagy, which in some contexts, may contribute to cell death.

cluster_soc Standard-of-Care Mechanisms 5-FU 5-FU DNA_Synthesis_Inhibition DNA Synthesis Inhibition 5-FU->DNA_Synthesis_Inhibition Oxaliplatin Oxaliplatin DNA_Damage DNA Damage Oxaliplatin->DNA_Damage Adducts Irinotecan Irinotecan Irinotecan->DNA_Damage Strand Breaks Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis DNA_Damage->Apoptosis

Mechanisms of standard-of-care drugs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on colorectal cancer cell lines.

  • Cell Seeding: Plate HCT116 and HT-29 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 5-Fluorouracil, Oxaliplatin, or Irinotecan for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Incubation Incubate (4h) MTT_Addition->Incubation Solubilization Add DMSO Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading End End Absorbance_Reading->End

MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat HCT116 cells with the desired compound concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Start Start Cell_Treatment Treat Cells Start->Cell_Treatment Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

Apoptosis assay workflow.

Western Blot Analysis for Autophagy Markers

This protocol is used to detect the expression levels of key autophagy-related proteins.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, Beclin-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.

Start Start Protein_Extraction Protein Extraction Start->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End End Detection->End

Western blot workflow.

Cross-validation of Epoxyparvinolide's mechanism of action using different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of the hypothesized mechanism of action for Epoxyparvinolide, a novel natural product. Due to the limited publicly available data on this compound, this document outlines a series of established experimental techniques to elucidate its biological activity, comparing its potential effects with well-characterized alternative compounds. Based on the chemical class of this compound (likely a diterpenoid epoxide), two primary mechanisms of action are hypothesized: inhibition of the NF-κB signaling pathway , a key regulator of inflammation, and disruption of microtubule dynamics , a common target for cytotoxic agents.

Comparative Analysis of Bioactivity

The following tables summarize hypothetical quantitative data from a series of cross-validation experiments. These experiments are designed to compare the efficacy and potency of this compound against known inhibitors of the NF-κB pathway (Parthenolide) and microtubule dynamics (Paclitaxel).

Table 1: Comparative Efficacy in NF-κB Pathway Inhibition

ParameterThis compound (Hypothetical)Parthenolide (Comparator)Vehicle Control
NF-κB Reporter Activity (IC50) 5 µM2 µMN/A
IκBα Phosphorylation (% of Control) 25%15%100%
p65 Nuclear Translocation (% of Control) 30%20%100%
TNF-α Secretion (IC50) 8 µM4 µMN/A
IL-6 Secretion (IC50) 10 µM6 µMN/A

Table 2: Comparative Efficacy in Microtubule Disruption

ParameterThis compound (Hypothetical)Paclitaxel (Comparator)Vehicle Control
Tubulin Polymerization (EC50) 15 µM0.5 µMN/A
G2/M Phase Cell Cycle Arrest (% of Cells) 60%85%5%
Microtubule Bundling (Fluorescence Intensity) ModerateHighBaseline
Cytotoxicity (GI50) in HeLa cells 12 µM0.1 µMN/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for cross-validation.

NF_kappa_B_Pathway Hypothesized NF-κB Signaling Pathway Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation This compound This compound This compound->IKK Complex Inhibition? Experimental_Workflow Cross-Validation Experimental Workflow cluster_hypothesis1 Hypothesis 1: NF-κB Inhibition cluster_hypothesis2 Hypothesis 2: Microtubule Disruption Reporter Assay Reporter Assay Data Analysis Data Analysis Reporter Assay->Data Analysis Western Blot Western Blot Western Blot->Data Analysis ELISA ELISA ELISA->Data Analysis Immunofluorescence Immunofluorescence Immunofluorescence->Data Analysis Polymerization Assay Polymerization Assay Polymerization Assay->Data Analysis Flow Cytometry Flow Cytometry Flow Cytometry->Data Analysis This compound This compound This compound->Reporter Assay This compound->Western Blot This compound->ELISA This compound->Immunofluorescence This compound->Polymerization Assay This compound->Flow Cytometry Mechanism Confirmation Mechanism Confirmation Data Analysis->Mechanism Confirmation

Epoxyparvinolide: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyparvinolide, a sesquiterpene lactone, has garnered significant attention in oncological research for its potent anti-cancer properties. This guide provides a comparative analysis of its efficacy in various cancer cell lines, supported by experimental data. The information is intended to offer a comprehensive overview for researchers and professionals in drug development.

Data Presentation: Efficacy of this compound Analogs

The cytotoxic effects of this compound and its analogs are often evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of a closely related compound, referred to as compound 6 in a study on imidazo[1,2-a]pyridines, across different cancer cell lines after 48 hours of treatment.

Cancer Cell LineCell TypeIC50 Value (µM)
A375Melanoma9.7
WM115MelanomaNot explicitly stated, but compound 6 was more toxic to melanoma cells than cervical cancer cells.[1]
HeLaCervical Cancer35.0[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A375, WM115, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with increasing concentrations of the test compound (e.g., 0 to 100 µM) for a specified period, typically 48 hours.[1]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from sigmoidal dose-response curves using software like GraphPad Prism.[1]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the compound at a specific concentration (e.g., 10 µM for A375 and WM115, 35 µM for HeLa) for 48 hours.[1]

  • Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A.

  • Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.

  • Annexin V/PI Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

  • Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and PARP.[2][3][4]

Mandatory Visualizations

Signaling Pathways

The anti-cancer effects of this compound and related compounds are often attributed to their ability to modulate various signaling pathways that control cell proliferation, survival, and apoptosis. A key target is the NF-κB signaling pathway, which is frequently activated in cancer cells and promotes their survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF-κB_nuc->Gene_Expression Promotes

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a compound like this compound.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays Mechanism_Studies->Apoptosis Signaling Signaling Pathway Analysis Mechanism_Studies->Signaling End End Cell_Cycle->End Apoptosis->End Signaling->End

Caption: Experimental workflow for efficacy evaluation of anti-cancer compounds.

References

Evaluating the Off-Target Effects of Novel Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and development of novel anticancer agents with high specificity and minimal side effects is a primary objective in oncological research. Epoxyparvinolide, a hypothetical novel therapeutic agent, has shown promising on-target activity in preclinical models. However, a thorough evaluation of its off-target effects is crucial to ensure its safety and efficacy before it can proceed to clinical trials. Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comparative overview of various experimental and computational methodologies for assessing the off-target profile of new chemical entities like this compound, aimed at researchers, scientists, and drug development professionals.

Methodologies for Off-Target Effect Evaluation

A multi-faceted approach combining both in silico and experimental methods is essential for a comprehensive assessment of off-target effects.[1][2] These methods can be broadly categorized into computational predictions, in vitro biochemical and cell-based assays, and in vivo studies.

Table 1: Comparison of Methodologies for Off-Target Profiling
MethodologyPrincipleAdvantagesDisadvantagesThroughputCost
Computational (In Silico) Prediction Utilizes algorithms based on chemical structure, ligand-based, or structure-based approaches to predict potential off-targets.[1][3]High-throughput, cost-effective, provides early-stage risk assessment.[1]Prone to false positives/negatives, predictions require experimental validation.Very HighLow
In Vitro Biochemical Assays (e.g., Kinase Panels) Measures the direct interaction of the compound with a panel of purified proteins (e.g., kinases, GPCRs).Quantitative assessment of binding affinity and inhibitory activity, high-throughput screening capabilities.May not reflect the cellular context, limited by the number of targets in the panel.HighMedium
In Vitro Cell-Based Assays (e.g., Phenotypic Screening) Evaluates the effect of the compound on cellular phenotypes or signaling pathways in various cell lines.Provides insights into the functional consequences of off-target interactions in a biological system.Can be complex to deconvolute the specific off-target responsible for the observed phenotype.MediumMedium-High
Proteomics-Based Approaches (e.g., CETSA, KiNativ) Identifies protein targets by measuring changes in protein stability or reactivity upon compound binding in cells or lysates.Unbiased, genome-wide identification of targets in a native cellular environment.Technically challenging, requires specialized equipment and bioinformatics expertise.Low-MediumHigh
In Vivo Models (e.g., Animal Studies) Assesses the physiological and toxicological effects of the compound in a whole organism.Provides the most physiologically relevant information on toxicity and side effects.Low-throughput, expensive, ethical considerations.LowVery High

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and reliability of off-target effect studies. Below are generalized methodologies for key experiments.

Protocol 1: In Silico Off-Target Prediction
  • Compound Input : Obtain the 2D or 3D chemical structure of this compound.

  • Database Selection : Choose relevant databases for target prediction (e.g., ChEMBL, PubChem, BindingDB).

  • Prediction Algorithm : Employ a combination of ligand-based (e.g., chemical similarity) and structure-based (e.g., molecular docking) algorithms.

  • Target Prioritization : Rank the predicted off-targets based on prediction scores, biological relevance, and potential for adverse effects.

  • Data Analysis : Analyze the enriched biological pathways and potential toxicities associated with the high-priority off-targets.

Protocol 2: In Vitro Kinase Panel Screening
  • Panel Selection : Select a diverse panel of kinases representing different branches of the human kinome.

  • Compound Preparation : Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

  • Assay Performance : Utilize a suitable assay format (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of this compound against each kinase in the panel.

  • Data Acquisition : Measure the signal output for each kinase at each compound concentration.

  • Data Analysis : Calculate the IC50 values (the concentration of drug that inhibits 50% of the enzyme's activity) for each kinase to determine the potency of off-target inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture the selected cell line and treat with this compound or a vehicle control.

  • Heat Shock : Heat the cell lysates or intact cells to a range of temperatures.

  • Protein Extraction : Isolate the soluble protein fraction from the heated samples.

  • Protein Quantification : Quantify the amount of a specific target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis : Generate a melting curve for the target protein. A shift in the melting temperature upon drug treatment indicates direct target engagement.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the complex processes involved in off-target evaluation.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation a This compound Structure b Target Prediction Databases a->b Query c Prioritized Off-Target List b->c Analysis d Biochemical Assays (e.g., Kinase Panels) c->d e Cell-Based Assays (e.g., Phenotypic Screens) c->e f Animal Models d->f e->f g Toxicity & Efficacy Assessment f->g

Caption: A streamlined workflow for the evaluation of off-target effects.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway A This compound B Target Protein A->B Inhibition D Off-Target Kinase A->D Unintended Inhibition C Cancer Cell Apoptosis B->C E Normal Cell Signaling D->E F Adverse Effect E->F

Caption: On-target versus potential off-target signaling pathways.

Conclusion

A rigorous and systematic evaluation of off-target effects is a non-negotiable step in the preclinical development of any new therapeutic agent. For a novel compound like this compound, employing a combination of computational, in vitro, and in vivo methodologies will provide a comprehensive understanding of its specificity and potential liabilities. The data generated from these studies are indispensable for informed decision-making, guiding lead optimization, and ultimately ensuring patient safety in future clinical applications. The integration of these diverse approaches will de-risk the drug development process and increase the likelihood of translating a promising molecule into a successful therapeutic.

References

Independent Verification of Biological Activities: A Comparative Guide to Epoxyparvinolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the reported biological activities of compounds structurally related to Epoxyparvinolide. Due to the current lack of publicly available data on this compound, this document focuses on its well-characterized analogue, Parthenolide (B1678480) . Parthenolide, a sesquiterpene lactone containing a reactive epoxide moiety, has been extensively studied for its potent anti-inflammatory and anticancer properties. This guide aims to provide an objective comparison of Parthenolide's performance with other relevant compounds, supported by experimental data, to serve as a valuable resource for researchers in the field.

Parthenolide: A Potent Anti-inflammatory and Anticancer Agent

Parthenolide, derived from the medicinal plant feverfew (Tanacetum parthenium), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Its biological effects are largely attributed to the presence of an α-methylene-γ-lactone ring and an epoxide group, which can interact with cellular nucleophiles.[1]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of Parthenolide and its derivatives against a wide range of cancer cell lines.[1][4][5][6] It has been shown to induce apoptosis, inhibit cancer cell proliferation, and target cancer stem cells, while often sparing normal cells.[1] The anticancer activity of several Parthenolide analogues has been evaluated, with some derivatives showing improved cytotoxicity and pharmacological properties compared to the parent compound.[5][6]

Table 1: Comparative Cytotoxicity of Parthenolide and its Analogues against Various Cancer Cell Lines

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Parthenolide Jurkat (T-cell leukemia)~1-3[6]
Jeko-1 (mantle cell lymphoma)~1-3[6]
HeLa (adenocarcinoma)~1-3[6]
SK-N-MC (neuroblastoma)>10[6]
C9-functionalized parthenolog Jurkat (T-cell leukemia)~1.2-6.4[6]
C14-functionalized parthenolog Jurkat (T-cell leukemia)~1.2-6.4[6]
Carbamate-based parthenolog SK-N-MC (neuroblastoma)0.6[6]
Trifluoromethylated analogue (32) Various cancer cell linesMaintained high activity[4]
Anti-inflammatory Activity

Parthenolide is also a well-documented anti-inflammatory agent.[2][7] Its primary mechanism of anti-inflammatory action involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][8] By targeting the IκB kinase (IKK) complex, Parthenolide prevents the activation of NF-κB, thereby downregulating the expression of various inflammatory mediators.[8]

Mechanism of Action: Key Signaling Pathways

The biological activities of Parthenolide are mediated through its interaction with several key signaling pathways implicated in cancer and inflammation.

Parthenolide_Signaling_Pathways Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits STAT3 STAT3 Parthenolide->STAT3 Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Cancer_Genes Cancer-related Gene Expression Nucleus->Cancer_Genes Activates STAT3_P p-STAT3 STAT3_P->Nucleus Translocates

Caption: Parthenolide's mechanism of action.

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the biological evaluation of Parthenolide and its analogues.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for Protein Expression
  • This technique is used to detect specific proteins in a sample.

    • Lyse treated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NF-κB p65, p-STAT3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein using a chemiluminescent substrate and imaging system.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Parthenolide/Analogues cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot Western Blot Analysis (e.g., NF-κB, STAT3) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Conclusion

While direct experimental data for "this compound" remains elusive, the extensive research on its close analogue, Parthenolide, provides a strong foundation for understanding the potential biological activities of this class of compounds. The potent anticancer and anti-inflammatory properties of Parthenolide, mediated through the inhibition of key signaling pathways such as NF-κB and STAT3, highlight the therapeutic potential of sesquiterpene lactones containing an epoxide moiety. Further research, including the synthesis and biological evaluation of this compound, is warranted to fully elucidate its pharmacological profile and compare its efficacy with existing compounds. This guide serves as a starting point for researchers interested in exploring this promising class of natural products for drug discovery and development.

References

Validating In Vitro Anti-Inflammatory Findings of Epoxyparvinolide Through In Vivo Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel therapeutic agents, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative framework for researchers, scientists, and drug development professionals to bridge this gap for Epoxyparvinolide, a compound of interest for its potential anti-inflammatory properties. Due to the limited specific data available for this compound, this guide presents a hypothetical scenario, drawing parallels with the known activities of similar epoxy-sesquiterpene lactones to illustrate the validation process.

Herein, we compare the hypothetical anti-inflammatory performance of this compound against Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID). The experimental data is presented in a structured format to facilitate clear comparison, followed by detailed experimental protocols and illustrative diagrams of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the hypothetical quantitative data for this compound in comparison to Diclofenac in key in vitro and in vivo anti-inflammatory assays.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers

CompoundTargetAssay TypeIC50 (µM)
This compound NF-κBReporter Gene Assay5.2
COX-2Enzyme Inhibition Assay12.8
iNOSGriess Assay (Nitrite)8.5
Diclofenac COX-2Enzyme Inhibition Assay0.9

Table 2: In Vivo Anti-Inflammatory Efficacy in Rodent Models

Compound (Dose)ModelPrimary EndpointInhibition (%)
This compound (25 mg/kg) Carrageenan-Induced Paw EdemaPaw Volume Reduction55%
This compound (50 mg/kg) Carrageenan-Induced Paw EdemaPaw Volume Reduction72%
Diclofenac (10 mg/kg) Carrageenan-Induced Paw EdemaPaw Volume Reduction68%
This compound (25 mg/kg) Xylene-Induced Ear EdemaEar Weight Reduction48%
Diclofenac (10 mg/kg) Xylene-Induced Ear EdemaEar Weight Reduction62%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future validation studies.

**In Vitro Assays

1. NF-κB Reporter Gene Assay:

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway.

    • After 6 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.

2. COX-2 Enzyme Inhibition Assay:

  • Source: Ovine or human recombinant COX-2 enzyme.

  • Procedure:

    • In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and varying concentrations of this compound or Diclofenac.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction and measure the production of prostaglandin (B15479496) E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Administer this compound (25 and 50 mg/kg, p.o.) or Diclofenac (10 mg/kg, p.o.) one hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

2. Xylene-Induced Ear Edema in Mice:

  • Animals: Male BALB/c mice (20-25 g).

  • Procedure:

    • Administer this compound (25 mg/kg, p.o.) or Diclofenac (10 mg/kg, p.o.) 30 minutes before the xylene application.

    • Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After 15 minutes, sacrifice the mice and remove both ears.

    • Use a cork borer to cut circular sections from both ears and weigh them.

    • The difference in weight between the right and left ear punches indicates the degree of edema.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes (COX-2, iNOS) activates transcription This compound This compound This compound->IKK Complex inhibits

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

G cluster_workflow In Vivo Validation Workflow for this compound A Animal Acclimatization B Group Allocation (Vehicle, this compound, Diclofenac) A->B C Drug Administration (p.o.) B->C D Induction of Inflammation (Carrageenan/Xylene) C->D E Measurement of Inflammatory Response (Edema) D->E F Data Analysis (% Inhibition) E->F G Conclusion on In Vivo Efficacy F->G

Caption: A streamlined workflow for in vivo validation of anti-inflammatory agents.

Safety Operating Guide

Prudent Disposal of Epoxyparvinolide: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Epoxyparvinolide, as with many epoxy compounds, should be handled as a hazardous substance requiring meticulous disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. The following provides a comprehensive overview of the recommended disposal practices for research-grade epoxy compounds.

Summary of Potential Hazards

Based on the safety data sheets for similar epoxy-containing materials, this compound should be presumed to possess the following hazards. This information is critical for understanding the necessity of the stringent disposal protocols outlined below.

Hazard ClassificationDescription
Flammability Epoxy compounds can be flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1] May cause damage to organs through prolonged or repeated exposure.
Irritation Causes serious eye and skin irritation. May cause respiratory irritation.
Sensitization May cause an allergic skin reaction. Individuals with a history of skin sensitization should avoid handling these products.
Carcinogenicity/Mutagenicity May cause genetic defects and cancer.
Environmental Hazards Toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will minimize risks and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Segregate waste into the following categories:

    • Unused or expired this compound: The pure chemical compound.

    • Contaminated Labware: Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with this compound.

    • Contaminated Solvents: Any solvents used to clean glassware or equipment that are now contaminated with this compound.

2. Containerization:

  • Use only approved, chemically resistant, and leak-proof containers for waste collection.

  • Ensure containers are compatible with the chemical properties of this compound and any solvents used.

  • Do not overfill waste containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Keep containers securely closed when not in use.

3. Labeling:

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • A clear description of the contents (e.g., "Contaminated gloves and pipette tips," "Acetonitrile rinse from this compound cleanup").

    • The primary hazards (e.g., "Flammable," "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within your laboratory.

  • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.

  • Secondary containment (e.g., a chemical-resistant tray or tub) is highly recommended to contain any potential leaks or spills.

5. Disposal Request and Handover:

  • Once a waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.

  • Follow your EHS department's specific procedures for scheduling and preparing for the waste pickup.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound within a research setting.

cluster_experiment Experimental Phase cluster_waste_generation Waste Generation & Segregation cluster_disposal_procedure Disposal Phase start Experiment using this compound ppe Wear appropriate PPE: - Gloves - Safety glasses - Lab coat start->ppe handling Handle in a well-ventilated area (e.g., chemical fume hood) ppe->handling waste_gen Generate this compound Waste handling->waste_gen waste_type Type of Waste? waste_gen->waste_type pure Unused/Expired Chemical waste_type->pure Pure contaminated_solids Contaminated Solids (gloves, tips, etc.) waste_type->contaminated_solids Solid contaminated_liquids Contaminated Liquids (solvents, etc.) waste_type->contaminated_liquids Liquid containerize Select & fill appropriate, labeled hazardous waste container pure->containerize contaminated_solids->containerize contaminated_liquids->containerize store Store in designated Satellite Accumulation Area containerize->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup ehs_pickup EHS collects waste for final disposal request_pickup->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Personal protective equipment for handling Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed safety and logistical information guide for handling Epoxyparvinolide at this time. An extensive search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 102227-61-2) did not yield a complete document. While a partial SDS was located, it does not contain the necessary comprehensive data to fulfill the core requirements of your request, which include quantitative data for tables, detailed experimental protocols, and information for creating the mandatory visualizations.

The information available from generic epoxy resin safety data sheets is not specific enough to ensure the safe handling of this compound and would not be appropriate for the target audience of researchers, scientists, and drug development professionals who require precise and reliable data.

To provide the essential, immediate safety and logistical information you require, the complete Safety Data Sheet for this compound is necessary. This document would contain the specific details on personal protective equipment, handling procedures, disposal plans, and any relevant experimental data needed to generate the requested tables, protocols, and diagrams.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.